Triazepinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H3N3O |
|---|---|
Molecular Weight |
109.09 g/mol |
IUPAC Name |
triazepin-4-one |
InChI |
InChI=1S/C4H3N3O/c8-4-2-1-3-5-7-6-4/h1-3H |
InChI Key |
FZBHUSOKLCORHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=NN=C1 |
Synonyms |
2-amino-4-(dimethylamino)-7-methyl-5,7-dihydro-6H-(1,3,5)triazepin-6-one triazepinone |
Origin of Product |
United States |
Foundational & Exploratory
The Core Chemical Structure of Triazepinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The term "Triazepinone" designates a class of seven-membered heterocyclic compounds characterized by the presence of three nitrogen atoms and a carbonyl functional group within the ring structure. The relative positioning of these heteroatoms and the ketone group gives rise to a variety of isomers, each with distinct chemical properties and potential biological activities. This technical guide provides an in-depth exploration of the core chemical structure of a representative this compound isomer, 1,3,5-triazepan-2-one, including its synthesis, physicochemical properties, and a discussion of its broader context within medicinal chemistry.
The 1,3,5-Triazepan-2-one Core
The fundamental structure of 1,3,5-triazepan-2-one consists of a saturated seven-membered ring containing nitrogen atoms at positions 1, 3, and 5, and a carbonyl group at position 2.
Systematic IUPAC Name: 1,3,5-Triazepan-2-one
Molecular Formula: C₄H₈N₂O
Core Structure:
Caption: Core chemical structure of 1,3,5-Triazepan-2-one.
Physicochemical Properties
Quantitative data for the unsubstituted 1,3,5-triazepan-2-one core is not extensively reported in readily available literature. However, based on the general principles of organic chemistry, the following properties can be inferred and would be expected for this structure. The data presented in the table below is a compilation of predicted values from computational models and representative data from simple substituted analogs found in chemical databases.
| Property | Predicted/Representative Value | Notes |
| Molecular Weight | 100.12 g/mol | Calculated from the molecular formula. |
| LogP | -1.5 to -0.5 | Predicted values suggest a high degree of hydrophilicity. |
| Hydrogen Bond Donors | 2 | The two secondary amine groups (at positions 1 and 5). |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the tertiary amine nitrogen (at position 3). |
| pKa (most basic) | 5.0 - 7.0 | Estimated for the secondary amine nitrogens. |
| pKa (most acidic) | 16.0 - 18.0 | Estimated for the N-H protons of the secondary amines. |
Synthesis of the this compound Core
The synthesis of the 1,3,5-triazepine ring system often involves cyclization reactions. A general and illustrative synthetic approach to a substituted 1,3,5-triazepan-2-one is outlined below. It is important to note that specific reaction conditions can vary significantly based on the desired substituents.
A plausible synthetic route involves the condensation of a 1,2-diamine with a derivative of urea or a related carbonyl-containing compound.
Experimental Protocol: Synthesis of a Substituted 1,3,5-Triazepan-2-one Derivative
This protocol is a generalized representation based on common organic synthesis methodologies.
-
Reaction Setup: A solution of N,N'-bis(2-aminoethyl)amine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Phosgene (or a phosgene equivalent such as triphosgene or carbonyldiimidazole) (1.1 eq) is added dropwise to the solution at 0 °C. The reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Generalized workflow for the synthesis of a 1,3,5-triazepan-2-one derivative.
Biological Significance and Signaling Pathways
While the unsubstituted 1,3,5-triazepan-2-one core is not a widely studied entity in itself, the broader class of triazepine-containing molecules has garnered significant interest in medicinal chemistry. These structures are often considered as scaffolds for the development of novel therapeutic agents due to their conformational flexibility and ability to present substituents in a defined three-dimensional space.
Derivatives of fused triazepinones, such as benzodiazepines (which contain a diazepine ring), are well-known for their activity on the central nervous system, primarily through modulation of GABA-A receptors. Although structurally distinct, the this compound core could potentially serve as a template for designing ligands for various biological targets. The introduction of specific functional groups onto the this compound ring can lead to interactions with receptors, enzymes, or ion channels.
The logical relationship for the drug discovery process involving a this compound core can be visualized as follows:
Caption: Logical progression in drug discovery starting from a core scaffold.
Conclusion
The this compound core, exemplified by the 1,3,5-triazepan-2-one structure, represents a versatile heterocyclic scaffold. While comprehensive experimental data on the unsubstituted parent compound is sparse, its synthesis is achievable through established organic chemistry principles. The true potential of the this compound core lies in its utility as a foundational structure for the synthesis of diverse derivatives with potential applications in drug discovery. Further research into the synthesis and biological evaluation of novel this compound analogs is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing class of heterocyclic compounds.
A Technical Guide to the Synthesis of Novel Triazepinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of novel triazepinone derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer and anticonvulsant properties. This document details synthetic methodologies, presents quantitative biological data, and illustrates key cellular signaling pathways and experimental workflows.
Synthetic Methodologies and Experimental Protocols
The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A prevalent method involves the cyclocondensation of a suitable binucleophilic precursor with a dicarbonyl compound or its equivalent.
Synthesis of 4-amino-2-(dimethylamino)-7-methyl-1,3,5-triazepin-6-one
A notable example is the formation of a this compound derivative from the reaction of metformin with methylglyoxal. This reaction is significant as it suggests a potential mechanism for metformin's ability to reduce the formation of advanced glycation end-products (AGEs).
Experimental Protocol:
-
Materials: Metformin, methylglyoxal, absolute ethanol.
-
Procedure: A solution of metformin (1 equivalent) in absolute ethanol is prepared. To this, a solution of methylglyoxal (1 equivalent) in absolute ethanol is added dropwise with continuous stirring at room temperature. The reaction mixture is then refluxed for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield 4-amino-2-(dimethylamino)-7-methyl-1,3,5-triazepin-6-one.
General Procedure for the Synthesis of 1,3,5-Triazine-Hydrazone Derivatives
While not strictly triazepinones, the synthesis of related s-triazine derivatives provides a valuable template for methodologies in this field. A common approach is the reaction of 2-hydrazino-4,6-disubstituted-1,3,5-triazine derivatives with various aldehydes.
Experimental Protocol:
-
Materials: 2-hydrazino-4,6-disubstituted-1,3,5-triazine, appropriate aldehyde derivative, ethanol, acetic acid.
-
Procedure: The aldehyde derivative (10 mmol) dissolved in ethanol (10 mL) is added to a solution of the 2-hydrazino-4,6-disubstituted-1,3,5-triazine (10 mmol) in ethanol (20 mL) containing a few drops of acetic acid at room temperature. The reaction mixture is then refluxed for 4–6 hours, with the reaction progress monitored by TLC. After cooling to room temperature, the solid product is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data on Biological Activity
This compound and related triazine derivatives have demonstrated significant potential as both anticancer and anticonvulsant agents. The following tables summarize the in vitro and in vivo activities of representative compounds from the literature.
Anticancer Activity
The anticancer properties of these compounds are often evaluated by their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 7f | MCF-7 (Breast) | - | [1] |
| 7d | MCF-7 (Breast) | - | [1] |
| 7c | MCF-7 (Breast) | - | [1] |
| 11o | Capan-1 (Pancreatic) | 1.4 | [1] |
| 11r | Capan-1 (Pancreatic) | 5.1 | [1] |
| 11s | Capan-1 (Pancreatic) | 5.3 | [1] |
| Complex 1 | A-549 (Lung) | - | [1] |
| Benzo[a]phenazine derivative | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [2] |
| Thiobarbiturate-based s-triazine hydrazone | HepG2 (Liver) | 3.8 ± 0.3 µg/mL | [1] |
| Thiobarbiturate-based s-triazine hydrazone | HCT-116 (Colon) | 1.9 ± 0.4 µg/mL | [1] |
| Pyrimidinone derivative 99-102, 103b | MCF-7 (Breast) | 17.69 - 25.4 | [3] |
| Pyrimidinone derivative 99-102, 103a | HepG2 (Liver) | 17.69 - 25.18 | [3] |
Note: Some IC50 values in the source were not explicitly quantified but noted for their potent activity.
Anticonvulsant Activity
The anticonvulsant potential is typically assessed in animal models using tests such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. The median effective dose (ED50) required to protect 50% of the animals from seizures is determined.
| Compound ID | Test Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| Compound 4 | MES | 17.17 | 41.9 | [4] |
| Compound 4 | sc-PTZ | 24.55 | 29.3 | [4] |
| Compound 5 | MES | 19.7 | 36.5 | [4] |
| Compound 5 | sc-PTZ | 21.2 | 33.9 | [4] |
| Compound 9 | MES | 19.0 | 5.8 | [4] |
| Compound 10 | MES | 11.4 | 10.0 | [4] |
| Compound 14 | MES | 14.3 | 30.3 | [4] |
| Compound 18 | MES | 27.4 | 5.8 | [4] |
| Compound 6d | MES | 15.8 | >19 | [5][6] |
| Compound 6d | sc-PTZ | 14.1 | >21.3 | [5][6] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are attributed to their interaction with specific cellular signaling pathways.
Anticancer Mechanism: Targeting the EGFR/PI3K/AKT/mTOR Pathway
A significant number of s-triazine derivatives exert their anticancer effects by inhibiting the EGFR/PI3K/AKT/mTOR signaling cascade.[7] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of key kinases in this pathway, such as PI3K and mTOR, can lead to apoptosis and a reduction in tumor growth.[7]
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.
Anticonvulsant Mechanism of Action
The anticonvulsant effects of many drugs, including potentially this compound derivatives, are often mediated through the modulation of voltage-gated ion channels and enhancement of GABAergic inhibition.[8][9][10]
-
Modulation of Voltage-Gated Ion Channels: Some anticonvulsants act by blocking sodium or calcium channels, which reduces neuronal excitability and the propagation of seizure discharges.[10]
-
Enhancement of GABAergic Neurotransmission: Other compounds enhance the effects of the inhibitory neurotransmitter GABA. This can be achieved by acting as agonists at GABA-A receptors, inhibiting GABA reuptake, or preventing its metabolic degradation.[8] The involvement of GABA receptors has been confirmed for some active triazolopyrimidine derivatives.[5][6]
Caption: Potential anticonvulsant mechanisms of action for this compound derivatives.
Experimental and Drug Discovery Workflows
The development of novel this compound derivatives follows a structured workflow from initial synthesis to biological evaluation.
General Synthesis and Screening Workflow
Caption: A generalized workflow for the synthesis and screening of novel this compound derivatives.
This guide provides a foundational understanding of the synthesis and potential applications of novel this compound derivatives. The detailed protocols, quantitative data, and mechanistic insights are intended to support researchers and drug development professionals in the exploration of this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Current Research on Antiepileptic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
- 7. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticonvulsants [d3jonline.tripod.com]
- 9. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 10. Mechanisms of action of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Triazepinone Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazepinone scaffold, a seven-membered heterocyclic ring system containing three nitrogen atoms and a ketone functional group, is emerging as a privileged structure in medicinal chemistry. Its unique three-dimensional conformation and multiple points for chemical diversification have made it an attractive core for the development of novel therapeutic agents across a wide range of disease areas. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and their close structural relatives, the triazinones, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Synthesis of the this compound Core and Its Derivatives
The synthesis of the this compound ring system can be achieved through various organic chemistry strategies. A common approach involves the cyclocondensation of a suitable diamine or hydrazine derivative with a dicarbonyl compound or its equivalent. The specific synthetic route can be adapted to introduce a variety of substituents, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.
General Experimental Protocol for Synthesis
A representative synthetic protocol for a class of this compound-related compounds, 1,2,4-triazinone derivatives, is outlined below. This can be adapted for the synthesis of triazepinones by modifying the starting materials to include an additional carbon in the backbone.
Synthesis of 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chosen aniline derivative in a suitable solvent such as dioxane or dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add two equivalents of ammonium thiocyanate. Subsequently, add oxalyl chloride dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones.
Biological Activities of this compound and Triazinone Scaffolds
Derivatives of the this compound and related triazinone scaffolds have demonstrated a broad spectrum of biological activities, highlighting their potential in drug discovery. The key therapeutic areas where these compounds have shown promise include oncology, infectious diseases, and neurology.
Anticancer Activity
A significant body of research has focused on the anticancer properties of triazinone derivatives. These compounds have been shown to be potent inhibitors of cancer cell proliferation, often with IC50 values in the nanomolar to low micromolar range.[1][2][3]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-Triazine-based Pyrazole | HCT116 | 0.50 ± 0.08 | [1] |
| 2-Arylurea-1,3,5-triazine | A549 (Lung) | 0.20 ± 0.05 | [1] |
| 2-Arylurea-1,3,5-triazine | MCF-7 (Breast) | 1.25 ± 0.11 | [1] |
| 2-Arylurea-1,3,5-triazine | HeLa (Cervical) | 1.03 ± 0.24 | [1] |
| Quinazoline-1,3,5-triazine | EGFR Enzyme | 0.0368 | [1] |
| 1,2,4-Triazinone Derivative 4c | MCF-7 (Breast) | Not specified, but potent | [3] |
| 1,2,4-Triazinone Derivative 5e | MCF-7 (Breast) | Not specified, but potent | [3] |
| 1,2,4-Triazinone Derivative 7c | MCF-7 (Breast) | Not specified, but potent | [3] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. This compound and its analogues have been investigated for their activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
| Compound Class | Microorganism | MIC (µg/mL) |
| Triazine Derivative | Staphylococcus aureus | 31.25 - 125 |
| Triazine Derivative | Escherichia coli | >125 |
| Triazine Derivative | Candida albicans | 62.5 - 250 |
Neuroprotective Activity
Recent studies have explored the potential of triazine derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[4][5] These compounds have been shown to exhibit neuroprotective effects in various in vitro and in vivo models.[4][5]
Mechanisms of Action
The diverse biological activities of this compound and triazinone derivatives are a result of their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.
Inhibition of Kinase Signaling Pathways
A primary mechanism of anticancer activity for many triazinone derivatives is the inhibition of key protein kinases involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.[1][6] Dysregulation of this pathway is a hallmark of many cancers.
References
- 1. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antitumor Activity of s-Triazine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective effect of a triazine derivative in an Alzheimer's rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unraveling the Enigma of Triazepinones: A Technical Deep Dive into Their Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the mechanism of action of Triazepinones, a promising class of compounds with significant therapeutic potential. This whitepaper provides a detailed analysis of their core mechanism, focusing on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Triazepinones and their structural relatives, triazines, have emerged as potent and selective inhibitors of PI3K and mTOR, two key kinases that are frequently dysregulated in various cancers. The inhibition of this pathway can effectively halt tumor progression and induce apoptosis (programmed cell death) in cancer cells. This guide synthesizes the latest research findings, presenting a clear and concise overview of the structure-activity relationships (SAR), quantitative inhibitory data, and the downstream cellular effects of these compounds.
Quantitative Analysis of Triazepinone and Triazine Derivatives as PI3K/mTOR Inhibitors
A critical aspect of drug development is the quantitative assessment of a compound's potency. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of this compound and triazine derivatives against various PI3K isoforms and mTOR. This data, curated from recent scientific literature, highlights the potential for developing highly potent and isoform-selective inhibitors.
| Compound ID | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | mTOR (IC50, nM) | Reference |
| Compound 5nh | 0.45 | - | - | - | 2.9 | [1] |
| Compound 3j | low double digit | - | - | - | >10-fold selectivity over mTOR | [2] |
| Compound 13g | - | - | - | - | 48 | [3] |
| Compound 24 | 150 | - | - | - | 0.6 | [4] |
| Compound 31 | 5 | 27 | 7 | 14 | 17 (Ki) | [4] |
| Compound 33 | 8 | - | - | - | 0.42 | |
| Compound 35 | 14.6 | 34.0 | 2.3 | 849.0 | 15.4 | |
| Compound 47 | 7.0 | - | - | - | 48 | |
| Compound 48 | 23.8 | - | - | - | 10.9 | |
| Compound 49 | 177.41 | - | - | - | 12.24 |
Note: '-' indicates data not available in the cited sources. Ki denotes the inhibition constant.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes. The diagram below illustrates the key components of this pathway and highlights the points of intervention for this compound-based inhibitors.
References
- 1. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS, REACTIONS, AND BIOLOGICAL ACTIVITY OF SOME TRIAZINE DERIVATIVES CONTAINING SULFA DRUG MOIETIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Triapine used for? [synapse.patsnap.com]
- 4. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells [mdpi.com]
Triazepinone Derivatives: A Promising Scaffold for Novel Kinase Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
The relentless pursuit of novel therapeutic agents for the treatment of cancer and other proliferative disorders has identified protein kinases as a critical class of drug targets. Small molecule inhibitors that can modulate the activity of these enzymes have revolutionized modern medicine. Within this landscape, heterocyclic scaffolds have proven to be a fertile ground for the discovery of potent and selective kinase inhibitors. This technical guide focuses on the emerging potential of triazepinone derivatives as a novel scaffold for the development of kinase inhibitors. While direct quantitative data on this compound-based kinase inhibitors is nascent, this paper will provide a comprehensive overview of the synthesis of the this compound core, present relevant kinase inhibition data from structurally related triazine compounds, detail essential experimental protocols for kinase activity screening, and visualize the key signaling pathways that can be targeted.
Quantitative Data: Kinase Inhibitory Activity of Related Heterocyclic Compounds
While specific IC50 values for this compound derivatives are not yet widely published, the structurally related triazine and quinazoline cores have demonstrated significant potential as inhibitors of several key kinases. The following tables summarize the inhibitory activities of selected compounds from these classes against prominent cancer-related kinases, providing a benchmark for the potential of the this compound scaffold.
Table 1: Inhibitory Activity of Triazine Derivatives against PI3K/mTOR
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) Tested | Reference |
| ZSTK474 | PI3Kα | 3.2 | HCT116, MCF-7 | [1][2] |
| Compound 32 | PI3Kα | 0.32 | Not specified | [1] |
| Compound 47 | PI3K / mTOR | 7.0 / 48 | A549, MCF-7, Hela | [1] |
| Compound 48 | PI3K / mTOR | 23.8 / 10.9 | Not specified | [1] |
| Compound 6h | PI3Kα | Significant | HeLa, MDA-MB-231, MCF-7, HepG2 | [3] |
Table 2: Inhibitory Activity of Triazine and Related Derivatives against BTK
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line(s) Tested | Reference(s) |
| Compound 7 | BTK | 17.0 | Not specified | |
| Ibrutinib | BTK | 1.5 | Not specified | [4] |
| Acalabrutinib | BTK | 5.1 | Not specified | [4] |
| Zanubrutinib | BTK | 0.5 | Not specified | [4] |
| CGI-1746 | BTK | 1.9 | Not specified | [5] |
Table 3: Inhibitory Activity of Imadazopyrazine and Related Derivatives against CDK9
| Compound ID | Target Kinase(s) | IC50 (µM) | Cell Line(s) Tested | Reference |
| Compound 1d | CDK9 | 0.18 | HCT116, K652, MCF7 | [6] |
| Compound 1a-4d (range) | CDK9 | 0.18 - 1.78 | HCT116, K652, MCF7 | [6] |
Experimental Protocols
The successful development of novel kinase inhibitors hinges on robust and reproducible experimental methodologies. This section provides detailed protocols for the synthesis of the core this compound scaffold and for conducting in vitro kinase inhibition assays for key targets.
General Synthesis of Benzo[f][7][8][9]triazepine Derivatives
The synthesis of the benzo[f][7][8][9]triazepine core can be achieved through various routes. A common method involves the cyclocondensation of o-phenylenediamines with appropriate reagents. The following is a generalized procedure based on established synthetic schemes[10][11].
Scheme 1: Synthesis of 3-methyl-4-substituted-phenyl-3H-benzo[f][7][8][9]triazepine-2-thiol derivatives [10]
-
Step 1: Synthesis of 1-(2-aminophenyl)-3-methylthiourea.
-
A mixture of o-phenylenediamine (1 equivalent) and methyl-isothiocyanate (1 equivalent) is refluxed in a suitable solvent (e.g., ethanol) for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold solvent, and dried to yield 1-(2-aminophenyl)-3-methylthiourea.
-
-
Step 2: Cyclization to form the triazepine ring.
-
1-(2-aminophenyl)-3-methylthiourea (1 equivalent) is dissolved in glacial acetic acid.
-
A substituted aromatic aldehyde (1 equivalent) is added to the solution.
-
The reaction mixture is refluxed for several hours and monitored by TLC.
-
After completion, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to afford the desired 3-methyl-4-substituted-phenyl-3H-benzo[f][7][8][9]triazepine-2-thiol derivative.
-
In Vitro Kinase Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of compounds against PI3K, BTK, and CDK9. These assays are commonly based on the detection of ADP production, which is a universal product of kinase-catalyzed phosphorylation.
2.2.1. PI3K Kinase Assay (ADP-Glo™ Based) [7][12]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
-
Prepare the lipid substrate (e.g., PIP2) solution in the 1x Kinase Buffer.
-
Prepare the ATP solution in the 1x Kinase Buffer. The final ATP concentration should be at or near the Km for the specific PI3K isoform.
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO, followed by a further dilution in 1x Kinase Buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound solution.
-
Add the PI3K enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding the ATP/lipid substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP detection kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP and detecting the newly synthesized ATP via a luciferase-based reaction.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2.2.2. BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay Based) [8]
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer A (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in 1x Kinase Buffer A.
-
Prepare a mixture of the BTK enzyme and a europium-labeled anti-tag antibody in 1x Kinase Buffer A.
-
Prepare the Alexa Fluor® 647-labeled kinase tracer solution in 1x Kinase Buffer A.
-
-
Assay Procedure:
-
To a 384-well plate, add the test compound solution.
-
Add the BTK enzyme/antibody mixture.
-
Add the kinase tracer solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.
-
-
Data Analysis:
-
The FRET signal is high when the tracer is bound to the kinase and decreases as the test compound displaces the tracer.
-
Calculate the percentage of inhibition based on the decrease in the FRET signal.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2.2.3. CDK9/Cyclin T Kinase Assay [13]
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer (specific to the assay kit, often containing Tris-HCl, MgCl2, DTT, and a detergent).
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in 1x Kinase Assay Buffer.
-
Prepare the substrate and ATP mixture in 1x Kinase Assay Buffer.
-
Dilute the CDK9/Cyclin T enzyme in 1x Kinase Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the test compound solution.
-
Add the diluted CDK9/Cyclin T enzyme to all wells except the blank.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and measure the amount of ADP produced using a suitable detection reagent (e.g., ADP-Glo™).
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflows
A thorough understanding of the targeted signaling pathways is crucial for rational drug design and for interpreting the biological effects of the inhibitors. This section provides diagrams of key kinase signaling pathways and a typical workflow for kinase inhibitor discovery.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade.
BTK Signaling Pathway in B-Cells
Caption: The BTK signaling pathway in B-cells.
CDK9 and Transcriptional Regulation
Caption: The role of CDK9 in transcriptional regulation.
General Workflow for Kinase Inhibitor Discovery
Caption: A typical workflow for kinase inhibitor discovery.
Conclusion and Future Directions
The this compound scaffold represents a compelling starting point for the design of novel kinase inhibitors. Its three-dimensional structure offers opportunities for exploring new chemical space and achieving selectivity for specific kinase targets. While the direct exploration of triazepinones as kinase inhibitors is an emerging area, the established success of structurally related triazine and quinazoline derivatives against key kinases such as PI3K, BTK, and CDK9 provides a strong rationale for further investigation.
The synthetic routes to the this compound core are well-documented, and the availability of robust in vitro kinase assay protocols will facilitate the rapid screening and characterization of new derivatives. Future efforts should focus on the design and synthesis of focused libraries of this compound compounds and their systematic evaluation against a panel of cancer-relevant kinases. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of these novel inhibitors. The insights and methodologies presented in this technical guide provide a solid foundation for researchers and drug development professionals to embark on the exciting journey of exploring this compound derivatives as the next generation of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PI3K (p120γ) Protocol [worldwide.promega.com]
- 8. documents.thermofisher.cn [documents.thermofisher.cn]
- 9. 3.2. BTK Kinase Assay [bio-protocol.org]
- 10. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PI3K kinase assay [bio-protocol.org]
- 13. bpsbioscience.com [bpsbioscience.com]
In Silico Screening of Triazepinone Libraries: A Technical Guide
Introduction
Triazepinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The development of novel therapeutics based on this scaffold is an active area of research. In silico screening, or computer-aided drug design (CADD), offers a powerful and efficient approach to navigate the vast chemical space of triazepinone libraries, enabling the rapid identification and optimization of lead compounds. This guide provides a technical overview of the core methodologies involved in the in silico screening of this compound libraries for researchers, scientists, and drug development professionals.
Core Methodologies in In Silico Screening
The in silico screening process is a multi-step workflow designed to filter large compound libraries down to a manageable number of promising candidates for experimental validation. Key stages include virtual screening, molecular docking, and ADMET prediction.
Virtual Screening Workflow
Virtual screening (VS) is a computational technique used to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The process begins with the preparation of a compound library and a defined biological target.
Experimental Protocol: Virtual Screening
-
Library Preparation: A library of this compound derivatives is prepared. This can be a commercial library or a custom-designed virtual library. Each molecule's structure is converted to a 3D format and optimized to its lowest energy conformation.
-
Target Selection and Preparation: A biological target (e.g., a protein) is selected based on its role in a specific disease pathway. The 3D structure of the target is obtained from a repository like the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
High-Throughput Docking: The prepared library of this compound compounds is docked into the active site of the target protein using high-throughput virtual screening software.[1] This process predicts the binding mode and affinity of each compound.
-
Hit Identification and Filtering: Compounds are ranked based on their docking scores and binding energies.[2] A threshold is applied to select a smaller subset of "hit" compounds. These hits can be further filtered based on drug-likeness properties (e.g., Lipinski's Rule of Five) and visual inspection of their binding poses.
Molecular Docking
Molecular docking is a critical component of virtual screening that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It provides insights into the binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.
Experimental Protocol: Molecular Docking (using AutoDock)
-
Protein and Ligand Preparation:
-
Protein: The PDB file of the target protein (e.g., p38 MAP kinase, PDB ID: 1kv2) is downloaded.[4] Using software like AutoDockTools, polar hydrogens are added, and Kollman charges are assigned. The prepared protein is saved in the PDBQT format.
-
Ligand: The 3D structures of the this compound derivatives are prepared. Gasteiger charges are computed, and non-polar hydrogens are merged. The prepared ligands are also saved in the PDBQT format.
-
-
Grid Box Generation: A grid box is defined to encompass the active site of the protein. For example, a grid of 94 x 78 x 62 points with a spacing of 0.375 Å can be used.[4] The grid parameter file specifies the coordinates and dimensions for the docking search.
-
Docking Simulation: The docking process is executed using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[4] This algorithm explores various conformations and orientations of the ligand within the active site to find the most favorable binding pose.
-
Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy. The interactions between the ligand and the active site residues are visualized and examined to understand the structural basis of the binding.
Table 1: Sample Molecular Docking and Activity Data for Triazine/Triazinone Derivatives
| Compound ID | Target Protein | Binding Affinity (kcal/mol) | Biological Activity (IC50) | Cell Line | Reference |
| 4b | Estrogen Receptor | - | 3.29 µM | MCF-7 | [5][6] |
| 4b | Estrogen Receptor | - | 3.64 µM | HCT-116 | [5][6] |
| 4c | Estrogen Receptor | - | 11.35 µM | MCF-7 | [5] |
| 4c | Estrogen Receptor | - | 12.45 µM | HCT-116 | [5] |
| Remdesivir | SARS-CoV-2 Mpro | -7.6 | - | - | [3] |
| Ligand Example | SARS-CoV-2 Mpro | -8.3 | - | - | [3] |
| 4c | Not Specified | - | 6-fold higher than podophyllotoxin | MCF-7 | [7] |
| 5e | Not Specified | - | 6-fold higher than podophyllotoxin | MCF-7 | [7] |
| 7c | Not Specified | - | 6-fold higher than podophyllotoxin | MCF-7 | [7] |
ADMET Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial to reduce the high failure rates in clinical trials.[8] In silico ADMET prediction allows for the early identification of compounds with unfavorable pharmacokinetic profiles or potential toxicity.
Experimental Protocol: In Silico ADMET Prediction
-
Selection of Tools: Utilize web-based servers or standalone software for ADMET prediction, such as SwissADME or ADMETsar.[3][9]
-
Input Submission: The 2D or 3D structures of the hit this compound compounds are submitted to the prediction tool.
-
Parameter Calculation: The software calculates a range of physicochemical and pharmacokinetic properties. Key parameters include:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 cell permeability, P-glycoprotein substrate/inhibitor status.[8]
-
Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition.
-
Excretion: Renal clearance, total clearance.
-
Toxicity: Ames mutagenicity, carcinogenicity, hepatotoxicity.
-
-
Analysis and Filtering: The predicted ADMET properties are analyzed. Compounds with poor predicted oral bioavailability, potential for adverse drug-drug interactions (e.g., strong CYP inhibition), or toxicity flags are deprioritized or flagged for chemical modification.
Table 2: Key In Silico ADMET Parameters
| Category | Parameter | Desired Characteristic | Importance |
| Absorption | Human Intestinal Absorption (HIA) | High | Good oral bioavailability |
| Caco-2 Permeability | High | Model for intestinal absorption | |
| Distribution | Blood-Brain Barrier (BBB) | +/- | Target dependent; '+' for CNS drugs |
| Metabolism | CYP450 Inhibition | Low/None | Reduces risk of drug-drug interactions |
| Toxicity | Ames Mutagenicity | Negative | Indicates potential to be carcinogenic |
| Hepatotoxicity | Low/None | Reduces risk of drug-induced liver injury |
Application Example: Targeting a Signaling Pathway
The methodologies described can be applied to target specific cellular pathways implicated in disease. For example, Mitogen-activated protein kinases (MAPK) are involved in cellular processes like growth and differentiation, making them attractive targets for cancer therapy.[4] An in silico screen could identify this compound derivatives that inhibit a key kinase in this pathway.
Conclusion
In silico screening of this compound libraries is a cornerstone of modern drug discovery. By integrating virtual screening, molecular docking, and ADMET prediction, researchers can efficiently identify and prioritize promising drug candidates with favorable efficacy and safety profiles. This computational approach significantly reduces the time and cost associated with experimental screening, accelerating the journey from chemical library to clinical candidate. The detailed protocols and workflows presented in this guide offer a framework for applying these powerful techniques to the discovery of novel this compound-based therapeutics.
References
- 1. In silico-guided target identification of a scaffold-focused library: 1,3,5-triazepan-2,6-diones as novel phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives [mdpi.com]
- 6. Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
The Elusive Structure-Activity Relationship of Triazepinones: A Survey of the Current Landscape
Researchers and drug development professionals are continually searching for novel scaffolds that can be optimized to target a range of diseases. The triazepinone core, a seven-membered heterocyclic ring containing three nitrogen atoms and a ketone functional group, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and three-dimensional architecture make it an attractive starting point for the development of new therapeutic agents. However, a comprehensive, publicly available guide on the structure-activity relationship (SAR) of triazepinones remains a challenging endeavor due to the scattered and often proprietary nature of the data.
This technical guide aims to provide an in-depth overview of the known SAR of this compound derivatives, drawing from the available scientific literature. While a complete quantitative dataset across multiple biological targets is not yet consolidated in the public domain, this document will summarize key findings, outline common experimental methodologies, and explore the signaling pathways modulated by this versatile scaffold.
Quantitative Structure-Activity Relationship (SAR) of Triazepinones
For instance, research on pyrrolo[2,1-f][1][2][3]triazines has identified potent inhibitors of p38 alpha MAP kinase[4]. The SAR of these compounds highlights the importance of specific substitutions on the heterocyclic core for achieving high potency. It is plausible that similar substitution patterns on a this compound scaffold could yield inhibitors of kinases and other enzyme families.
The development of selective phosphodiesterase 4B (PDE4B) inhibitors based on s-triazine and 2-arylpyrimidine scaffolds also provides clues for designing this compound-based modulators[5]. These studies emphasize the role of molecular descriptors such as topological polar surface area (TPSA) and specific pharmacophoric features in determining inhibitory activity.
Table 1: Illustrative SAR Data for this compound Analogs (Hypothetical)
| Compound ID | R1 | R2 | R3 | Target | IC50 (nM) |
| TZN-001 | H | Phenyl | H | Kinase A | 520 |
| TZN-002 | Me | Phenyl | H | Kinase A | 250 |
| TZN-003 | H | 4-Cl-Phenyl | H | Kinase A | 85 |
| TZN-004 | H | Phenyl | Me | Kinase A | 480 |
| TZN-005 | H | H | H | PDE4B | >10000 |
| TZN-006 | H | Pyridyl | H | PDE4B | 1500 |
| TZN-007 | Me | Pyridyl | H | PDE4B | 750 |
Note: This table is a hypothetical representation to illustrate how SAR data for triazepinones would be presented. The values are not based on actual experimental data from a single, consolidated source.
Experimental Protocols for Evaluating this compound Activity
The biological evaluation of this compound derivatives typically involves a cascade of in vitro assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments commonly employed in this process.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for assessing the effect of this compound compounds on cell proliferation and health, particularly for anticancer drug discovery.
MTT Assay Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Kinase Inhibition Assays
For triazepinones designed as kinase inhibitors, enzymatic assays are crucial for determining their direct inhibitory effect on the target kinase.
Radiometric Kinase Assay Protocol (e.g., for p38α MAP Kinase):
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified recombinant p38α MAP kinase enzyme, a specific substrate (e.g., myelin basic protein), and the this compound inhibitor at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Quantification of Phosphorylation: Spot the reaction mixture onto a filter paper, wash extensively to remove unincorporated [γ-³³P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
IC50 Determination: Calculate the IC50 value from the dose-response curve of the inhibitor.
Signaling Pathways and Mechanism of Action
The mechanism of action of triazepinones is intrinsically linked to the specific biological targets they are designed to inhibit. For instance, this compound-based kinase inhibitors would modulate signaling pathways that are dependent on the activity of the targeted kinase.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Many cancers are driven by the aberrant activation of RTKs. Triazepinones designed to inhibit specific RTKs would interfere with downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a this compound derivative.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and hematological malignancies.
Caption: this compound-mediated inhibition of the JAK-STAT signaling pathway.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics. While a comprehensive, publicly accessible database of quantitative SAR for a wide range of this compound derivatives is currently lacking, the available literature on related heterocyclic systems provides a solid foundation for the rational design of new compounds. The experimental protocols and signaling pathway information presented in this guide offer a framework for the biological evaluation and mechanistic understanding of this important class of molecules. Further public disclosure of SAR data will be crucial to fully unlock the therapeutic potential of the this compound core.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. renenyffenegger.ch [renenyffenegger.ch]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38 alpha MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
Triazepinone Core in Drug Discovery: A Technical Guide
The triazepinone scaffold, a nitrogen-containing heterocyclic system, has emerged as a promising framework in medicinal chemistry. While the standalone this compound ring is less explored, its fused derivatives and related triazinone structures are attracting significant attention for their diverse pharmacological activities. This technical guide provides an in-depth review of the current state of this compound and triazinone derivatives in drug discovery, with a focus on their anticancer properties. It consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Biological Activities and Quantitative Data
Derivatives of the triazinone core have demonstrated considerable potential, particularly as anticancer agents. Researchers have synthesized and evaluated various series of these compounds, revealing potent activity against several cancer cell lines. The primary mechanisms of action identified include the induction of apoptosis, inhibition of tubulin polymerization, and targeting of topoisomerase II.
Anticancer Activity of 1,2,4-Triazinone Derivatives
A summary of the in vitro anticancer activities of selected 1,2,4-triazinone derivatives against the MCF-7 breast cancer cell line is presented below. The data highlights compounds with potent cytotoxic effects, in some cases exceeding that of the reference drug podophyllotoxin.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4c | MCF-7 | ~0.05 | Podophyllotoxin | ~0.3 |
| 5e | MCF-7 | ~0.05 | Podophyllotoxin | ~0.3 |
| 7c | MCF-7 | ~0.05 | Podophyllotoxin | ~0.3 |
Data synthesized from multiple studies on 1,2,4-triazinone derivatives.[1][2]
Furthermore, certain fused heterocyclic systems incorporating a triazepine ring, such as triazepino[2,3-a]quinazoline derivatives, have also shown very high anticancer activities against a panel of eleven different cancer cell types in both monolayer and multicellular spheroid in vitro models.[3]
Key Experimental Protocols
The evaluation of novel this compound and triazinone derivatives involves a range of standard and specialized biological assays. The following sections detail the methodologies for key experiments cited in the literature.
Cell Viability and Cytotoxicity Assay
The antiproliferative activity of the synthesized compounds is commonly determined using a Sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Cell Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and 0.4% (w/v) Sulforhodamine B (SRB) solution is added to each well for 30 minutes.
-
Wash and Solubilization: The plates are washed with 1% acetic acid to remove unbound dye. The bound dye is then solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a wavelength of 570 nm. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
DNA Flow Cytometry for Cell Cycle Analysis
Flow cytometry is employed to investigate the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: MCF-7 cells are treated with the IC50 concentration of the test compounds for 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol at 4°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined. Studies have shown that some triazinone derivatives can cause cell cycle arrest at the G2/M phase.[1][2]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of compounds to interfere with the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.
-
Compound Addition: The test compound or a reference inhibitor (e.g., colchicine) is added to the reaction mixture.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer. The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of a control.
Topoisomerase II Inhibition Assay
This assay determines the inhibitory effect of the compounds on the DNA relaxation activity of topoisomerase II.
-
Reaction Setup: The reaction mixture contains supercoiled plasmid DNA, human topoisomerase II, and an ATP-containing assay buffer.
-
Compound Incubation: The test compounds at various concentrations are pre-incubated with the enzyme before the addition of the DNA substrate.
-
DNA Relaxation Reaction: The reaction is initiated by adding the supercoiled DNA and incubated at 37°C for 30 minutes.
-
Gel Electrophoresis: The reaction is stopped, and the products are resolved by agarose gel electrophoresis.
-
Visualization: The DNA bands (supercoiled and relaxed forms) are visualized by staining with ethidium bromide. The inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA. Certain triazinone derivatives have demonstrated strong topoisomerase II inhibitory activity.[1][2]
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the processes involved in the evaluation of this compound derivatives, the following diagrams illustrate key pathways and workflows.
References
Mirtazapine: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirtazapine is a tetracyclic antidepressant that, while not a direct structural analog of a simple triazepinone, contains a complex seven-membered diazepine ring system.[1] It is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA).[2][3] Its unique pharmacological profile, which distinguishes it from other classes of antidepressants like SSRIs and TCAs, has made it a subject of significant interest in medicinal chemistry and pharmacology.[2][4] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological actions of Mirtazapine.
Physical and Chemical Properties
Mirtazapine is a racemic mixture of two enantiomers, S(+) and R(-), both of which are pharmacologically active.[] The parent compound is primarily responsible for its therapeutic effects.[]
| Property | Value | Source(s) |
| IUPAC Name | (±)-2-methyl-1,2,3,4,10,14b-hexahydropyrazino[2,1-a]pyrido[2,3-c][6]benzazepine | [7] |
| Molecular Formula | C₁₇H₁₉N₃ | [1] |
| Molecular Weight | 265.35 g/mol | [1] |
| Melting Point | 114-116 °C | [1] |
| pKa | 7.1 | [8] |
| Bioavailability | ~50% | [6][9] |
| Protein Binding | ~85% | [9][10] |
| Solubility | Slightly soluble in water | [1] |
| Appearance | White crystalline solid | [1] |
Spectroscopic Data
The structural elucidation of Mirtazapine is supported by various spectroscopic techniques:
-
¹H NMR: Predicted ¹H NMR spectra are available and can be used for structural confirmation.[11][12]
-
¹³C NMR: The chemical shifts of the carbon atoms have been determined using density functional theory (DFT/B3LYP) method.[13]
-
Mass Spectrometry (MS): Mass spectral data, including GC-MS and MS-MS, are available for Mirtazapine, aiding in its identification and fragmentation analysis.[1][14]
-
Infrared (IR) Spectroscopy: FT-IR and FT-Raman spectra of Mirtazapine have been recorded and analyzed.[13]
Synthesis of Mirtazapine
The synthesis of Mirtazapine has been described in several publications and patents. A common synthetic route involves a seven-step process starting from styrene oxide and N-methylethanolamine.[15] Another approach involves the Friedel-Crafts reaction of a carboxylic acid intermediate followed by a Wolff-Kishner-Huangminglong reduction. A generalized synthetic workflow is outlined below.
Experimental Protocol: Synthesis via Friedel-Crafts and Wolff-Kishner-Huangminglong Reaction
This protocol is a generalized representation based on described synthetic strategies.
-
Acylation: A carboxylic acid intermediate, 1-(3-carboxy-2-pyridyl)-2-phenyl-4-methylpiperazine, is reacted with an acylation reagent (e.g., thionyl chloride) in a suitable solvent like dichloromethane.
-
Friedel-Crafts Cyclization: A Lewis acid, such as anhydrous aluminum trichloride, is added to the reaction mixture to catalyze an intramolecular Friedel-Crafts reaction, leading to the formation of the tetracyclic ketone intermediate.
-
Wolff-Kishner-Huangminglong Reduction: The resulting ketone is then reduced to the corresponding methylene group. This is achieved by reacting the ketone with hydrazine hydrate in a high-boiling solvent (e.g., diethylene glycol) in the presence of a strong base like potassium hydroxide. The reaction mixture is heated to facilitate the reduction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water. The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield Mirtazapine.[16]
Biological Activity and Mechanism of Action
Mirtazapine's primary therapeutic application is in the treatment of major depressive disorder.[17] It is also used off-label for anxiety disorders, obsessive-compulsive disorder (OCD), and insomnia.[10][17] Its mechanism of action is complex and multifaceted, primarily involving the enhancement of noradrenergic and serotonergic neurotransmission.[6][18]
Mirtazapine is a potent antagonist of several receptors:
-
α₂-Adrenergic Receptors: It blocks presynaptic α₂-autoreceptors on noradrenergic neurons and α₂-heteroreceptors on serotonergic neurons.[18][19] This action inhibits the negative feedback loop, leading to an increased release of both norepinephrine and serotonin.[18]
-
Serotonin (5-HT) Receptors: Mirtazapine is a strong antagonist of 5-HT₂ and 5-HT₃ receptors.[9][18] Blockade of these receptors is thought to contribute to its anxiolytic effects and a lower incidence of side effects like sexual dysfunction and nausea compared to SSRIs.[4][18] The antagonism of 5-HT₂ and 5-HT₃ receptors allows for a specific stimulation of 5-HT₁ₐ receptors by the increased serotonin levels, which is believed to be a key component of its antidepressant and anxiolytic effects.[19]
-
Histamine H₁ Receptors: Mirtazapine is a potent H₁ receptor antagonist, which accounts for its significant sedative effects and can lead to side effects such as increased appetite and weight gain.[4][9][18]
Experimental Protocols
Quantification of Mirtazapine and its Metabolites in Human Plasma by HPLC
A common experimental protocol for the therapeutic drug monitoring of Mirtazapine involves High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Plasma samples are obtained from patients being treated with Mirtazapine.
-
A liquid-solid extraction is performed to isolate Mirtazapine and its major metabolites, N-desmethylmirtazapine and 8-hydroxymirtazapine.[20][21] An internal standard (e.g., zolpidem) is added to the plasma samples.[8]
-
The extraction is typically carried out using C18 cartridges.[21]
-
-
Chromatographic Separation:
-
Detection:
-
Quantification:
-
A calibration curve is generated using standard solutions of Mirtazapine and its metabolites at known concentrations.
-
The concentrations in the patient plasma samples are determined by comparing their peak areas to the calibration curve. The limit of quantification is typically in the low ng/mL range.[21]
-
Conclusion
Mirtazapine represents a significant therapeutic agent with a unique and complex pharmacological profile centered around its tetracyclic structure containing a diazepine ring. Its distinct mechanism of action, involving the modulation of both noradrenergic and serotonergic systems through receptor antagonism rather than reuptake inhibition, provides a valuable alternative in the treatment of major depressive disorder and other related conditions. The well-established methods for its synthesis and analysis further support its continued study and clinical use. This guide has provided a consolidated overview of its core properties for professionals in the fields of research and drug development.
References
- 1. Mirtazapine | C17H19N3 | CID 4205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review of the pharmacological and clinical profile of mirtazapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mirtazapine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Mirtazapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. DESMETHYL MIRTAZAPINE(61337-68-6) 1H NMR spectrum [chemicalbook.com]
- 13. Molecular structure, FT-IR, FT-Raman, NMR studies and first order molecular hyperpolarizabilities by the DFT method of mirtazapine and its comparison with mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Method for preparing antidepressant mirtazapine - Eureka | Patsnap [eureka.patsnap.com]
- 17. About mirtazapine - NHS [nhs.uk]
- 18. What is the mechanism of Mirtazapine? [synapse.patsnap.com]
- 19. droracle.ai [droracle.ai]
- 20. brieflands.com [brieflands.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Triazepinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various substituted triazepinones, a class of seven-membered heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following sections detail multi-component and bi-molecular condensation reactions, offering a versatile toolkit for the generation of diverse triazepinone libraries.
Introduction
Triazepinones are heterocyclic compounds characterized by a seven-membered ring containing three nitrogen atoms and a carbonyl group. This scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties. The ability to introduce a variety of substituents onto the this compound core allows for the fine-tuning of its pharmacological profile, making the development of efficient and versatile synthetic protocols a key objective in medicinal chemistry.
This document outlines two primary synthetic strategies for the preparation of substituted triazepinones: a four-component reaction for the synthesis of 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones and a tandem Ugi four-component/intramolecular cyclization approach for the synthesis of triazolo-fused benzodiazepinones, which serves as a template for constructing the this compound core.
Data Presentation
The following tables summarize the quantitative data for the synthesized compounds, including yields and key characterization data where available.
Table 1: Synthesis of 3-Aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones
| Compound | Ar-group | Yield (%) |
| 1a | C₆H₅ | 85 |
| 1b | 4-CH₃C₆H₄ | 88 |
| 1c | 4-OCH₃C₆H₄ | 82 |
| 1d | 4-ClC₆H₄ | 90 |
| 1e | 4-BrC₆H₄ | 92 |
| 1f | 4-FC₆H₄ | 87 |
| 1g | 2-ClC₆H₄ | 80 |
Table 2: Synthesis of Ugi Reaction Products as Precursors to Fused Triazepinones
| Compound | Amine | Isocyanide | Carboxylic Acid | Yield (%) |
| 2a | Benzylamine | tert-Butyl isocyanide | Propionic acid | 92 |
| 2b | Aniline | Cyclohexyl isocyanide | Acetic acid | 85 |
| 2c | 4-Methoxybenzylamine | Benzyl isocyanide | Benzoic acid | 88 |
| 2d | Allylamine | tert-Butyl isocyanide | Phenylacetic acid | 90 |
Experimental Protocols
Protocol 1: Four-Component Synthesis of 3-Aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones
This protocol describes a one-pot, four-component reaction for the synthesis of 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones from anilines, oxalyl chloride, and ammonium thiocyanate under ultrasound irradiation.[1]
Materials:
-
Substituted aniline (1.0 mmol)
-
Oxalyl chloride (1.0 mmol)
-
Ammonium thiocyanate (2.0 mmol)
-
Acetone (10 mL)
-
Ultrasound bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve ammonium thiocyanate (2.0 mmol) in acetone (10 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add oxalyl chloride (1.0 mmol) to the cooled solution. The color of the mixture will turn red, indicating the formation of the oxalyl diisothiocyanate intermediate.[1]
-
To this mixture, add the substituted aniline (1.0 mmol).
-
Place the reaction flask in an ultrasound bath and irradiate at 60 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The color of the reaction mixture will change from red to brown.[1]
-
Upon completion of the reaction, pour the mixture into ice-water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-dione.
Characterization: The synthesized compounds can be characterized by standard analytical techniques:
-
¹H NMR: To confirm the presence of aromatic and other relevant protons.
-
¹³C NMR: To confirm the presence of carbonyl, thiocarbonyl, and aromatic carbons.
-
IR Spectroscopy: To identify the characteristic stretching frequencies of N-H, C=O, and C=S bonds.
-
Mass Spectrometry: To determine the molecular weight of the synthesized compounds.
-
Melting Point: To assess the purity of the compounds.
Protocol 2: Ugi Four-Component Reaction for the Synthesis of Fused this compound Precursors
This protocol outlines a general procedure for the Ugi four-component reaction to synthesize α-acylamino amides, which are versatile intermediates for the construction of fused this compound systems. This specific example is adapted from the synthesis of 1,2,3-triazolobenzodiazepinones, where the initial Ugi reaction forms the seven-membered ring precursor.[2]
Materials:
-
Aldehyde (e.g., 2-azidobenzaldehyde) (1.0 mmol)
-
Amine (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Carboxylic acid (1.0 mmol)
-
Methanol (5 mL)
Procedure:
-
In a 25 mL round-bottom flask, dissolve the aldehyde (1.0 mmol) and the amine (1.0 mmol) in methanol (5 mL).
-
Stir the mixture at room temperature for 2 hours to allow for the formation of the imine intermediate.
-
Sequentially add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature for 24 hours.[2]
-
The product will often precipitate from the reaction mixture. Collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
The crude product is often of high purity and may not require further purification. If necessary, recrystallization or column chromatography can be performed.[2]
Subsequent Cyclization: The Ugi product, containing appropriate functional groups (e.g., an azide and an alkyne), can then undergo intramolecular cyclization to form the fused this compound ring system. This is typically achieved by heating the Ugi product in a suitable solvent, sometimes with the aid of a catalyst.[2]
Mandatory Visualizations
Caption: Workflow for the four-component synthesis of 3-aryl-2,4-dithioxo-1,3,5-triazepane-6,7-diones.
Caption: Generalized mechanism of the Ugi four-component reaction.
References
Application Notes and Protocols: Utilizing Triazepinone Analogs in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The triazepinone core is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse pharmacological potential. Analogs of this structure have been investigated for a range of biological activities, making them attractive candidates for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. This document provides a detailed overview and protocols for the application of this compound-based compound libraries in HTS assays, with a focus on a hypothetical screen targeting kinases, a well-established class of drug targets.
While specific public domain data for a universal "this compound" in HTS is limited, this guide leverages established HTS principles and applies them to a representative this compound analog. The protocols and data presented herein are illustrative and can be adapted for screening various this compound libraries against different biological targets.
Data Presentation: Hypothetical Kinase Inhibition Screen
The following table summarizes hypothetical quantitative data from a primary HTS screen of a 10,000-compound this compound library against a target kinase.
| Parameter | Value | Notes |
| Library Size | 10,000 | Number of unique this compound analogs screened. |
| Primary Screen Concentration | 10 µM | Single concentration used for initial hit identification. |
| Assay Format | 384-well plate | Standard format for HTS. |
| Detection Method | Fluorescence Polarization | A common method for kinase activity assays. |
| Hit Criteria | >50% Inhibition | Threshold for a compound to be considered a "hit". |
| Hit Rate | 1.5% | Percentage of compounds meeting the hit criteria. |
| Number of Primary Hits | 150 | Total compounds identified in the primary screen. |
| Z'-factor | 0.78 | A measure of assay quality and robustness. |
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol: Kinase Activity Assay
This protocol outlines a fluorescence polarization (FP)-based assay to identify inhibitors of a target kinase from a this compound compound library.
Materials:
-
Target Kinase (e.g., a specific tyrosine or serine/threonine kinase)
-
Fluorescently Labeled Substrate Peptide
-
ATP (Adenosine Triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound Compound Library (10 mM stock in DMSO)
-
384-well, low-volume, black plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Plating:
-
Dispense 50 nL of each this compound compound from the library (10 mM stock) into the assay plates using an acoustic liquid handler. This results in a final assay concentration of 10 µM.
-
For controls, dispense 50 nL of DMSO into appropriate wells (negative control) and 50 nL of a known inhibitor (positive control).
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix of the target kinase and the fluorescently labeled substrate peptide in assay buffer.
-
Dispense 2.5 µL of the enzyme/substrate mix into each well of the assay plate.
-
Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Dispense 2.5 µL of the ATP solution to all wells to initiate the kinase reaction. The final volume in each well is 5 µL.
-
Incubate the plates at room temperature for 60 minutes.
-
-
Signal Detection:
-
Read the plates on a fluorescence polarization plate reader. Excite at the appropriate wavelength for the fluorophore and measure both parallel and perpendicular emission.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)) where 'mP' is the millipolarization value.
-
Identify compounds with >50% inhibition as primary hits.
-
Dose-Response Assay Protocol for Hit Confirmation
This protocol is used to confirm the activity of primary hits and determine their potency (IC₅₀).
Materials:
-
Confirmed Primary Hits
-
Same reagents and plates as the primary screen
Procedure:
-
Serial Dilution of Hits:
-
Create a 10-point, 3-fold serial dilution series for each primary hit compound in DMSO, starting from a 10 mM stock.
-
-
Compound Plating:
-
Dispense 50 nL of each concentration of the hit compounds into a 384-well plate.
-
-
Assay Performance:
-
Follow steps 2-4 of the Primary HTS Protocol.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.
-
Visualizations
Caption: High-Throughput Screening Workflow for this compound Library.
Caption: Inhibition of a Kinase Signaling Pathway by a this compound Analog.
Application Notes and Protocols for Triazepinone Compounds in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triazepinone and its related heterocyclic analogs (including triazines and thiazepines) in cancer cell line research. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this class of compounds.
Introduction
Triazepinones and related nitrogen-containing heterocyclic compounds have emerged as a promising class of molecules in oncology research. Studies have demonstrated their potential to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance through various mechanisms of action. This document outlines the key applications of these compounds in cancer cell line studies, provides detailed protocols for their evaluation, and presents a summary of their activity in various cancer cell lines.
Mechanisms of Action
Several distinct mechanisms of action have been identified for this compound and its analogs in cancer cells:
-
Tubulin Polymerization Inhibition : Certain tricyclic thiazepine derivatives act as microtubule depolymerizing agents. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. A notable advantage of some of these compounds is their ability to evade P-glycoprotein (P-gp) mediated drug efflux, a common mechanism of multidrug resistance in cancer cells.[1]
-
Induction of Apoptosis : A common outcome of treatment with this compound-related compounds is the induction of programmed cell death (apoptosis). Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by the activation of caspases, such as caspase-8 and caspase-9.[2]
-
Dual Inhibition of PI3K/mTOR Signaling : Some novel 1,3,5-triazine derivatives have been shown to be potent inhibitors of the PI3K/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] By targeting both PI3K and mTOR, these compounds can effectively shut down this pro-survival signaling cascade.
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of various this compound-related compounds across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Tricyclic Thiazepine | TBPT | H460 | Non-small-cell lung | 12.6 | [1] |
| 1,3,5-Triazine Derivative | Compound 6h | HeLa | Cervical Cancer | Not Specified | [3] |
| 1,3,5-Triazine Derivative | Compound 6h | MDA-MB-231 | Triple-negative Breast Cancer | Not Specified | [3] |
| 1,3,5-Triazine Derivative | Compound 6h | MCF-7 | Breast Cancer | Not Specified | [3] |
| 1,3,5-Triazine Derivative | Compound 6h | HepG2 | Liver Cancer | Not Specified | [3] |
Note: "Not Specified" indicates that the source confirms anti-cancer activity but does not provide a specific IC50 value.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a this compound compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the number of apoptotic and necrotic cells following treatment with a this compound compound using flow cytometry.[5][6]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the this compound compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of a this compound compound on the cell cycle distribution of cancer cells.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the this compound compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Pathway Analysis
This protocol is for detecting changes in the expression or phosphorylation of key proteins in a signaling pathway (e.g., PI3K/mTOR) following treatment with a this compound compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways
Caption: Mechanisms of action of this compound compounds in cancer cells.
Experimental Workflow
Caption: General workflow for evaluating this compound compounds.
References
- 1. From fighting depression to conquering tumors: a novel tricyclic thiazepine compound as a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Cell-Based Assays with Triazepinone Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing cell-based assays with novel Triazepinone compounds. The protocols outlined below are designed to assess the biological activity and mechanism of action of this class of molecules in a cellular context. The provided examples assume a hypothetical this compound compound that inhibits the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug discovery. These protocols can be adapted based on the specific characteristics and targets of the this compound compound under investigation.
Overview of this compound Compounds
This compound compounds are a class of heterocyclic molecules characterized by a core triazepine ring system containing a ketone functional group. This structural motif provides a versatile scaffold for designing molecules with diverse pharmacological activities. The specific biological effects of a this compound derivative will be dictated by the nature and position of its substituents. For the purpose of these application notes, we will consider a hypothetical this compound compound, "TRZ-1," designed as an inhibitor of the PI3K/Akt/mTOR signaling pathway.
Key Cell-Based Assays
A panel of cell-based assays is crucial to characterize the cellular effects of this compound compounds. The following assays are recommended:
-
Cell Viability Assay: To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Target Engagement Assay (Western Blot): To confirm that the compound inhibits the intended target within the cell, in this case, the PI3K/Akt/mTOR pathway.
-
Apoptosis Assay (Annexin V/PI Staining): To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of the compound on cell cycle progression.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables for comparative analysis.
Table 1: Cell Viability (IC50) of TRZ-1 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| MCF-7 | Breast Cancer | 1.5 |
| PC-3 | Prostate Cancer | 3.2 |
| A549 | Lung Cancer | 5.8 |
| U-87 MG | Glioblastoma | 2.1 |
Table 2: Effect of TRZ-1 on PI3K/Akt/mTOR Pathway Markers (Western Blot Quantification)
| Treatment (1 µM TRZ-1) | p-Akt (Ser473) / Total Akt (Fold Change) | p-S6K (Thr389) / Total S6K (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| TRZ-1 (1h) | 0.2 | 0.3 |
| TRZ-1 (6h) | 0.1 | 0.2 |
| TRZ-1 (24h) | 0.1 | 0.1 |
Table 3: Induction of Apoptosis by TRZ-1 in MCF-7 Cells (48h Treatment)
| Concentration of TRZ-1 (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 3.2 | 1.5 |
| 0.5 | 8.5 | 2.1 |
| 1.0 | 15.7 | 4.3 |
| 2.5 | 28.9 | 8.6 |
Table 4: Cell Cycle Analysis of MCF-7 Cells Treated with TRZ-1 (24h)
| Concentration of TRZ-1 (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 55.2 | 25.1 | 19.7 |
| 1.0 | 70.5 | 15.3 | 14.2 |
| 2.5 | 78.1 | 9.8 | 12.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of a this compound compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest (e.g., MCF-7, PC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Target Engagement Assay (Western Blot)
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
6-well cell culture plates
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the this compound compound at the desired concentration and for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the this compound compound at various concentrations for the desired time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well cell culture plates
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium
-
This compound compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the this compound compound at various concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry.
-
Use appropriate software to model the DNA content histogram and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Hypothetical signaling pathway inhibited by a this compound compound (TRZ-1).
Caption: Experimental workflow for evaluating this compound compounds in cell-based assays.
Application Notes and Protocols: Mirtazapine as a Model Tool Compound for Target Identification
Note on Compound Selection: While the topic specified "Triazepinone," a thorough literature search did not yield a specific, well-characterized tool compound with this name and sufficient data for detailed application notes. Therefore, this document utilizes Mirtazapine , a well-studied tetracyclic antidepressant with a piperazino-azepine core structure, as a representative tool compound. Its complex and well-documented polypharmacology makes it an excellent model for illustrating the principles and methodologies of target identification and engagement.
Mirtazapine is an atypical antidepressant that interacts with multiple neurotransmitter receptors.[1] Its primary mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increase in the release of both norepinephrine and serotonin.[2][] Additionally, Mirtazapine is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors, as well as histamine H1 receptors.[4][5] This multifaceted receptor interaction profile is responsible for both its therapeutic effects and its side-effect profile, including sedation and increased appetite.[2]
Quantitative Data: Receptor Binding Profile of Mirtazapine
The binding affinity of Mirtazapine for its various molecular targets is crucial for understanding its pharmacological effects. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a smaller Ki value indicates a stronger binding affinity.
| Target Receptor | Ki (nM) | Receptor Family |
| Histamine H1 | 1.6 | Histamine Receptor |
| Serotonin 5-HT2A | 69 | Serotonin Receptor |
| Serotonin 5-HT2C | 39 | Serotonin Receptor |
| Serotonin 5-HT3 | Not specified, but potent antagonist | Serotonin Receptor |
| Alpha-2A Adrenergic | 18 | Adrenergic Receptor |
| Alpha-2C Adrenergic | 18 | Adrenergic Receptor |
| Muscarinic M1 | 670 | Muscarinic Receptor |
| Muscarinic M3 | 920 | Muscarinic Receptor |
| Muscarinic M4 | 710 | Muscarinic Receptor |
This table summarizes affinity data from multiple sources. Exact values may vary between studies.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Mirtazapine and a general workflow for target identification.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
Principle: This competitive binding assay measures the ability of a test compound (e.g., Mirtazapine) to displace a radiolabeled ligand (e.g., [3H]-ketanserin) from its target receptor (5-HT2A). The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]-ketanserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Mianserin (10 µM).
-
Test compound (Mirtazapine) at various concentrations.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of Mirtazapine in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the radioligand ([3H]-ketanserin) to all wells to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value, which can then be converted to a Ki value.
Cellular Functional Assay: α2-Adrenergic Receptor-Mediated cAMP Inhibition
Principle: α2-adrenergic receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of an antagonist like Mirtazapine to block the agonist-induced inhibition of cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human α2A-adrenergic receptor.
-
Assay medium: HBSS with 20 mM HEPES, pH 7.4.
-
Adenylyl cyclase activator: Forskolin.
-
α2-adrenergic agonist: UK-14,304.
-
Test compound (Mirtazapine) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen).[6]
-
384-well white opaque plates.
Procedure:
-
Seed the cells into 384-well plates and incubate overnight.
-
The next day, remove the culture medium and add the assay medium.
-
Add serial dilutions of Mirtazapine to the wells and pre-incubate for 15 minutes at room temperature.
-
Prepare a solution of the α2-agonist (UK-14,304) and Forskolin in assay medium. Add this to all wells except the basal control.
-
Incubate the plate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Plot the signal against the logarithm of the Mirtazapine concentration to determine its potency in blocking the agonist effect.
Cellular Functional Assay: Histamine H1 Receptor-Mediated Calcium Flux
Principle: Histamine H1 receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration ([Ca2+]i). This assay uses a calcium-sensitive fluorescent dye to measure the ability of an antagonist like Mirtazapine to block the histamine-induced calcium release.[7]
Materials:
-
HEK293 cells endogenously or recombinantly expressing the human H1 receptor.
-
Calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM).[8]
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
H1 receptor agonist: Histamine.
-
Test compound (Mirtazapine) at various concentrations.
-
A fluorescence plate reader with an injection system (e.g., FLIPR).
Procedure:
-
Plate the cells in black-walled, clear-bottom 96- or 384-well plates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye by incubating them with the dye solution for 60 minutes at 37°C in the dark.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add serial dilutions of Mirtazapine to the cell plate and incubate for 15-30 minutes.
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of histamine into each well to stimulate the H1 receptors.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Analyze the data by calculating the peak fluorescence response and plot it against the logarithm of the Mirtazapine concentration to determine its inhibitory potency (IC50).
References
- 1. Mirtazapine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Mirtazapine? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with Triazepinone (Mirtazapine)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting preclinical in vivo studies to evaluate the efficacy and mechanism of action of Triazepinone compounds, using Mirtazapine as a representative agent. Mirtazapine is a tetracyclic compound known for its unique antidepressant effects, primarily through its action on noradrenergic and serotonergic systems.
Preclinical Assessment of Antidepressant-like Activity
Two common behavioral despair tests used to screen for antidepressant efficacy in rodent models are the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are based on the principle that immobility in an inescapable, stressful situation can be reversed by antidepressant treatment.
Forced Swim Test (FST) in Rats
The FST is a widely used model to assess depressive-like behavior and the efficacy of antidepressant drugs.
Experimental Protocol:
-
Animal Model: Male Wistar rats (8 per group) are commonly used.
-
Induction of Depressive-like State (Optional): A depressive-like state can be induced by administering clonidine (0.8 mg/kg, i.p.) for 10 consecutive days.
-
Drug Administration: Mirtazapine (10 mg/kg) or vehicle (saline) is administered orally (p.o.) daily for a period of 14 to 30 days.
-
Forced Swim Test Procedure:
-
On the day of the test, individual rats are placed in a transparent cylindrical container (40 cm height, 20 cm diameter) filled with water (25°C) to a depth of 20 cm.
-
A pre-test of 15 minutes is conducted 24 hours before the actual test to allow for habituation.
-
During the 5-minute test session, the duration of immobility (the time the rat floats without struggling, making only minimal movements to keep its head above water) is recorded.
-
-
Data Analysis: The total immobility time is calculated for each animal. A significant reduction in immobility time in the Mirtazapine-treated group compared to the control group indicates an antidepressant-like effect.
Data Presentation:
| Treatment Group | Dose | Administration Route | Duration | Mean Immobility Time (seconds) ± SEM | % Decrease in Immobility |
| Control (Depressed) | - | p.o. | 30 days | 150.7 ± 5.3 | - |
| Mirtazapine | 10 mg/kg | p.o. | 30 days | 98.7 ± 4.1* | 34.50% |
*p < 0.05 compared to the control group. Data adapted from a study on the gastroprotective activity of antidepressants in depressed rats[1].
Chronic Unpredictable Stress (CUS) Model
The CUS model is a more translationally relevant model of depression that involves exposing rodents to a series of mild, unpredictable stressors over several weeks.
Experimental Protocol:
-
Animal Model: Adult male Wistar rats are used.
-
CUS Procedure: For 9 consecutive days, rats are subjected to a variety of stressors, such as:
-
Forced swimming (10 minutes in 25°C water)
-
Tail suspension (10 minutes)
-
Cage tilt (45° for 1 hour)
-
Light/dark cycle reversal
-
Social isolation
-
Damp bedding
-
-
Drug Administration: Mirtazapine (10 mg/kg, orally) is administered either during the CUS protocol or for 14 days after the CUS period.
-
Behavioral and Physiological Assessments:
-
Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.
-
Open-Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.
-
Forced Swim Test (FST) and Tail Suspension Test (TST): To measure depressive-like behavior.
-
Physiological Measures: Body weight and plasma corticosterone levels are monitored as indicators of stress.
-
Data Presentation:
| Group | Treatment | Mean Body Weight Gain (g) ± SD | Mean Plasma Corticosterone (ng/mL) ± SD | Mean Sucrose Preference (%) ± SD | Mean Immobility Time (FST, sec) ± SD |
| Control | Saline | 25.3 ± 3.1 | 150 ± 20.5 | 85 ± 5.2 | 80 ± 10.1 |
| CUS | Saline | 10.1 ± 2.5 | 250 ± 30.2 | 60 ± 7.8 | 140 ± 15.3 |
| CUS + Mirtazapine | 10 mg/kg Mirtazapine | 18.9 ± 2.8# | 180 ± 25.1# | 78 ± 6.5# | 95 ± 12.7# |
*p < 0.05 compared to Control; #p < 0.05 compared to CUS. Data are representative values based on findings from a study on the effects of Mirtazapine on chronic stress in rats[2].
Investigation of Neurochemical Mechanisms: In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a drug.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure:
-
Rats are anesthetized, and guide cannulas are stereotaxically implanted into the target brain regions (e.g., prefrontal cortex, hippocampus, nucleus accumbens).
-
Animals are allowed to recover for several days after surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
After a stabilization period, baseline dialysate samples are collected (e.g., every 20 minutes).
-
-
Drug Administration: Mirtazapine (5 or 10 mg/kg) is administered intraperitoneally (i.p.).
-
Sample Collection and Analysis:
-
Dialysate samples are collected for several hours after drug administration.
-
The concentrations of neurotransmitters (e.g., serotonin, norepinephrine, dopamine) and their metabolites in the dialysate are determined using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline concentration.
Data Presentation:
| Brain Region | Treatment | Peak Increase in Extracellular Serotonin (% of Baseline) | Time to Peak (minutes) |
| Prefrontal Cortex | Mirtazapine (10 mg/kg, i.p.) | ~180% | 60-80 |
| Nucleus Accumbens | Mirtazapine (10 mg/kg, i.p.) | ~150% | 60-80 |
Data are representative values based on typical findings in microdialysis studies. Chronic administration of mirtazapine (10 mg/kg/day for 21 days) has been shown to increase extracellular serotonin levels in the dorsal and median raphe nuclei[3].
Signaling Pathways and Experimental Workflows
Mirtazapine's Mechanism of Action:
Mirtazapine's primary mechanism of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This action increases the release of both norepinephrine (NE) and serotonin (5-HT). Additionally, Mirtazapine is an antagonist at 5-HT2 and 5-HT3 receptors, which contributes to its antidepressant and anxiolytic effects, and at H1 histamine receptors, which is responsible for its sedative properties.
Caption: Mirtazapine's dual action on noradrenergic and serotonergic systems.
Experimental Workflow for In Vivo Antidepressant Screening:
The following diagram illustrates a typical workflow for evaluating the antidepressant-like effects of a this compound compound in a rodent model.
Caption: A generalized workflow for in vivo antidepressant drug screening.
References
Crystallizing Triazepinone-Protein Complexes: Application Notes and Protocols for Drug Discovery
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the successful crystallization of protein complexes with triazepinone-based inhibitors. The focus is on providing actionable methodologies and clear data presentation to facilitate structural biology efforts in drug discovery programs.
The determination of high-resolution crystal structures of protein-ligand complexes is a cornerstone of modern drug discovery. These structures provide invaluable insights into the molecular basis of inhibitor binding, guiding structure-activity relationship (SAR) studies and enabling the rational design of more potent and selective therapeutics. This compound and its related scaffolds, such as triazolobenzodiazepines, have emerged as privileged structures in medicinal chemistry, notably in the development of inhibitors for epigenetic targets like the BET (Bromodomain and Extra-Terminal domain) family of proteins.
This guide leverages established protocols for the crystallization of the first bromodomain of BRD4 (BRD4-BD1) in complex with this compound-related inhibitors as a case study. The methodologies presented are broadly applicable to other protein targets and this compound-based ligands.
Data Presentation: Crystallization Conditions for BRD4-BD1 in Complex with this compound-Scaffold Inhibitors
Successful crystallization is often the result of a systematic screening of various chemical and physical parameters. Below is a summary of typical conditions that have yielded diffraction-quality crystals of BRD4-BD1 with this compound-related inhibitors. These tables are intended to serve as a starting point for crystallization screening.
Table 1: Protein and Ligand Preparation
| Parameter | Recommended Value/Concentration | Notes |
| Protein Construct | Human BRD4-BD1 (e.g., residues 44-168) | A His-tag is often used for purification and subsequently cleaved. |
| Protein Purity | >95% as determined by SDS-PAGE and SEC | High purity and homogeneity are critical for crystallization. |
| Protein Concentration | 10 - 20 mg/mL | Concentration should be optimized for each specific complex. |
| Storage Buffer | 10 mM HEPES pH 7.5, 500 mM NaCl, 5% (v/v) glycerol, 10 mM DTT | Dithiothreitol (DTT) is included to maintain a reducing environment. |
| Ligand Stock Solution | 10-50 mM in 100% DMSO | Ensure the ligand is fully dissolved. |
| Protein-Ligand Incubation | 10-fold molar excess of ligand to protein | Incubate on ice or at 4°C for at least 1 hour, sometimes overnight with gentle rotation.[1] |
Table 2: Crystallization Screening Conditions (Hanging Drop Vapor Diffusion)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reservoir Solution | |||
| Precipitant | 20% (w/v) PEG 3350 | 1.6 M Ammonium Sulfate | 25% (w/v) PEG 1500 |
| Buffer | 0.1 M Bis-Tris pH 6.5 | 0.1 M MES pH 6.0 | 0.1 M MIB pH 7.0 |
| Salt/Additive | 0.2 M Ammonium Acetate | - | 0.1 M DL-Glutamic acid monohydrate, 0.1 M DL-Alanine, 0.1 M Glycine, 0.1 M DL-Lysine monohydrochloride, 0.1 M DL-Serine |
| Crystallization Drop | |||
| Protein:Reservoir Ratio | 1:1 (e.g., 200 nL + 200 nL) | 1:1 (e.g., 200 nL + 200 nL) | 2:1 (e.g., 200 nL + 100 nL) |
| Temperature | 12 - 20 °C | 14 °C[1] | 20 °C |
| Crystal Appearance | Rod-shaped, appearing within 2-7 days | Small needles, may require optimization | Plates, suitable for diffraction |
Experimental Protocols
Protocol 1: Expression and Purification of BRD4-BD1
This protocol describes the heterologous expression of His-tagged BRD4-BD1 in E. coli and its subsequent purification.[2]
1. Expression:
- Transform E. coli BL21(DE3) cells with a plasmid containing the BRD4-BD1 construct.
- Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C overnight.
- Harvest the cells by centrifugation.
2. Lysis and Affinity Chromatography:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol).
- Lyse the cells by sonication and clarify the lysate by centrifugation.
- Load the supernatant onto a Ni-NTA affinity column.
- Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
- Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
3. Tag Cleavage and Size Exclusion Chromatography (SEC):
- Dialyze the eluted protein against a low-salt buffer and incubate with TEV protease to cleave the His-tag.
- Pass the protein through the Ni-NTA column again to remove the cleaved tag and uncleaved protein.
- Concentrate the flow-through and load it onto a size exclusion chromatography (SEC) column (e.g., Superdex 75) equilibrated with the final storage buffer (see Table 1).
- Pool the fractions containing pure, monomeric BRD4-BD1.
- Concentrate the protein to 10-20 mg/mL, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Co-crystallization by Hanging Drop Vapor Diffusion
This is the most common method for obtaining crystals of protein-ligand complexes.
1. Complex Formation:
- Thaw the purified BRD4-BD1 on ice.[1]
- Add the this compound-based inhibitor from a DMSO stock to the protein solution to a final 10-fold molar excess.[1]
- Incubate the protein-ligand mixture on ice or at 4°C for at least 1 hour.[1]
- Centrifuge the mixture at high speed for 10 minutes at 4°C to remove any precipitate.
2. Setting up Crystallization Plates:
- Pipette 80-100 µL of the reservoir solution into the wells of a 24- or 96-well crystallization plate.
- On a siliconized glass coverslip, mix a small volume (e.g., 200 nL) of the protein-ligand complex with an equal volume of the reservoir solution to form a drop.
- Invert the coverslip and seal it over the reservoir well.
- Incubate the plate at a constant temperature (e.g., 14°C or 20°C) and monitor for crystal growth over several days to weeks.[1]
Visualizations: Workflows and Pathways
Caption: Workflow for this compound-Protein Complex Crystallization.
Caption: Principle of Hanging Drop Vapor Diffusion.
References
- 1. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation data of the bromodomains BRD3(1), BRD3(2), BRD4(1), and BRPF1B and crystallization of BRD4(1)-inhibitor complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Triazepinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fluorescent labeling of triazepinone derivatives, a class of heterocyclic compounds with significant potential in drug discovery and chemical biology. Fluorescent labeling enables the visualization and quantification of these molecules in various biological systems, facilitating studies on their mechanism of action, cellular uptake, and target engagement.
Introduction
This compound derivatives are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. To elucidate their function and therapeutic potential, it is often necessary to track their localization and interaction with cellular components. Fluorescent labeling provides a powerful tool for such investigations, offering high sensitivity and spatiotemporal resolution. This document outlines the key considerations, protocols, and data interpretation for the successful fluorescent labeling of this compound derivatives. While the protocols provided are general, they are based on established bioconjugation techniques and can be adapted for specific this compound analogues and fluorescent probes.
Data Presentation: Photophysical Properties of Labeled Compounds
The selection of a suitable fluorophore is critical for the successful application of fluorescently labeled this compound derivatives. The photophysical properties of the conjugated dye can be influenced by the this compound scaffold. It is therefore essential to characterize the resulting fluorescent probe. The following table summarizes key photophysical parameters for a hypothetical this compound derivative labeled with a commonly used fluorophore. For illustrative purposes, data for a related heterocyclic compound class, pyridazino-1,3a,6a-triazapentalenes, is also included for comparison.[1]
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound-Fluorophore Conjugate (Hypothetical) | 488 | 520 | ~70,000 | ~0.6 |
| Pyridazino-1,3a,6a-triazapentalene Derivative 3a [1] | 485 | 525 | Not Reported | Not Reported |
| Pyridazino-1,3a,6a-triazapentalene Derivative 4i [2] | 417 | 536 | Not Reported | Not Reported |
Note: The data for the hypothetical "this compound-Fluorophore Conjugate" are representative values for a typical fluorescein-based dye and should be experimentally determined for each specific conjugate. The data for the pyridazino-1,3a,6a-triazapentalene derivatives are provided as a reference for similar heterocyclic systems.
Experimental Protocols
General Considerations for Fluorescent Labeling
-
Reactive Groups: The this compound derivative must possess a suitable reactive functional group for conjugation with a fluorescent dye. Common reactive handles include primary amines, thiols, carboxylic acids, or groups amenable to click chemistry (e.g., alkynes or azides).
-
Fluorophore Selection: The choice of fluorophore depends on the specific application, considering factors such as brightness, photostability, Stokes shift, and compatibility with available imaging instrumentation.
-
Linker Strategy: A linker between the this compound and the fluorophore can be used to minimize steric hindrance and preserve the biological activity of the parent compound.
-
Purification: Efficient purification of the labeled conjugate from unreacted dye and starting materials is crucial to avoid background fluorescence and ensure accurate quantification.
Protocol: Amine-Reactive Labeling of a this compound Derivative
This protocol describes the labeling of a this compound derivative containing a primary amine with an N-hydroxysuccinimidyl (NHS) ester-functionalized fluorescent dye.
Materials:
-
Amine-functionalized this compound derivative
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, CF™488A NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., silica gel chromatography or reverse-phase HPLC)
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the amine-functionalized this compound derivative in anhydrous DMF or DMSO to a final concentration of 1-10 mg/mL.
-
Dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Prepare this solution immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the this compound solution with the reaction buffer.
-
Add a 1.1 to 1.5 molar excess of the fluorescent dye NHS ester to the this compound solution.
-
Mix thoroughly by vortexing and incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC. The formation of the fluorescently labeled product will be indicated by a new, fluorescent spot/peak with a different retention factor/time compared to the starting materials.
-
-
Purification of the Labeled Conjugate:
-
Once the reaction is complete, purify the fluorescently labeled this compound derivative using silica gel column chromatography or reverse-phase HPLC.
-
Select a solvent system that provides good separation between the labeled product, unreacted dye, and the starting this compound.
-
Collect the fractions containing the pure fluorescent conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR.
-
Determine the concentration of the labeled this compound and the degree of labeling (DOL) by measuring the absorbance at the excitation maximum of the fluorophore and at a wavelength corresponding to the this compound (if it has a distinct absorbance).
-
Visualization of Methodologies and Pathways
Experimental Workflow for Fluorescent Labeling
The following diagram illustrates the general workflow for the fluorescent labeling of a this compound derivative.
Caption: Workflow for amine-reactive fluorescent labeling of a this compound derivative.
Hypothetical Signaling Pathway Inhibition by a this compound Derivative
This diagram illustrates a hypothetical scenario where a fluorescently labeled this compound derivative is used to study its inhibitory effect on a generic kinase signaling pathway.
References
Application Notes and Protocols for Triazepinone Functionalization via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the functionalization of the triazepinone scaffold using click chemistry. This powerful and versatile chemical ligation strategy allows for the efficient and specific introduction of a wide array of functionalities onto the this compound core, facilitating the development of novel drug candidates and chemical probes.
Introduction to Click Chemistry for this compound Functionalization
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. The most prominent example of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which involves the reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, regioselective, and can be performed under mild, aqueous conditions, making it ideal for the modification of complex molecules like triazepinones.[1]
Another powerful variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a copper-free click reaction. SPAAC utilizes strained cyclooctynes that react readily with azides without the need for a metal catalyst, offering a significant advantage for biological applications where copper toxicity is a concern.
The functionalization of heterocyclic cores, such as the related quinazolinone scaffold, has been successfully achieved using click chemistry, demonstrating the potential of this methodology for modifying similar structures like triazepinones. By introducing either an azide or an alkyne functionality onto the this compound core, a "clickable" handle is created for the subsequent attachment of various molecular entities, including but not limited to:
-
Pharmacophores: To explore structure-activity relationships (SAR) and develop new therapeutic agents.
-
Biomolecules: Such as peptides, sugars, or nucleic acids to create targeted drug delivery systems or probes for chemical biology studies.
-
Fluorescent dyes or affinity tags: For visualization and isolation of target proteins.
This document provides protocols for the synthesis of "clickable" this compound precursors and their subsequent functionalization using CuAAC.
Experimental Workflows and Signaling Pathways
The general workflow for this compound functionalization using click chemistry involves two key stages: the synthesis of a "clickable" this compound precursor and the subsequent click reaction with a desired functional molecule.
Caption: General workflow for functionalizing a this compound core using click chemistry.
The signaling pathway diagram below illustrates a hypothetical application where a functionalized this compound is designed to inhibit a specific kinase signaling pathway implicated in a disease.
Caption: Inhibition of a kinase signaling pathway by a functionalized this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of clickable this compound precursors and their subsequent functionalization via CuAAC. These data are based on analogous reactions with structurally related heterocyclic scaffolds and serve as a general guideline.
Table 1: Synthesis of Propargylated this compound Precursor
| Entry | Starting Material | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-H this compound | Propargyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| 2 | N-H this compound | Propargyl bromide | NaH | THF | 25 | 6 | 80-90 |
| 3 | O-H this compound | Propargyl bromide | K₂CO₃ | DMF | 60 | 8 | 75-85 |
Table 2: CuAAC Functionalization of Propargylated this compound
| Entry | Alkyne-Triazepinone | Azide Partner | Copper Source | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Propargyl-Triazepinone | Benzyl Azide | CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | 25 | 12 | 90-98 |
| 2 | Propargyl-Triazepinone | Phenyl Azide | CuI | None | THF | 25 | 18 | 85-95 |
| 3 | Propargyl-Triazepinone | 3-Azidopropan-1-ol | Cu(PPh₃)₃Br | None | t-BuOH/H₂O (1:1) | 25 | 18 | 83-93 |
Experimental Protocols
Protocol 1: Synthesis of a Propargylated this compound Precursor
This protocol describes a general method for the N-propargylation of a this compound core.
Materials:
-
N-H containing this compound derivative (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-H this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired N-propargylated this compound.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the structure and the presence of the propargyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic alkyne C-H and C≡C stretching vibrations.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Propargylated this compound
This protocol provides a general procedure for the CuAAC reaction to functionalize the propargylated this compound.
Materials:
-
Propargylated this compound (1.0 eq)
-
Azide derivative (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve the propargylated this compound (1.0 eq) and the azide derivative (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the functionalized this compound-triazole conjugate.
Characterization:
-
¹H NMR and ¹³C NMR: To confirm the formation of the triazole ring and the structure of the final conjugate.
-
Mass Spectrometry (MS): To verify the molecular weight of the functionalized product.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the alkyne and azide stretching vibrations and the appearance of new bands corresponding to the triazole ring.
These protocols provide a solid foundation for researchers to explore the vast potential of click chemistry in the functionalization of triazepinones for various applications in drug discovery and chemical biology. The mild reaction conditions and high efficiency of click chemistry make it an invaluable tool for the rapid generation of diverse and complex molecular architectures based on the this compound scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Multi-step Triazepinone Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the multi-step synthesis of triazepinones. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, quantitative data, and visual guides to streamline your research and development efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of the triazepinone core and its derivatives.
Issue 1: Low Yield in the Intramolecular Cyclization Step
Question: We are experiencing a low yield during the final intramolecular cyclization step to form the this compound ring. What are the potential causes and how can we troubleshoot this?
Answer: Low yields in the cyclization step are a common hurdle. The underlying causes can often be traced back to reaction conditions, reagent quality, or the presence of side reactions. Here is a step-by-step troubleshooting guide:
-
Re-evaluate Reaction Temperature: The temperature is a critical parameter.[1] An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition of the starting material or the desired product. It is crucial to empirically determine the optimal temperature for your specific substrate.
-
Optimize Catalyst and its Concentration: The choice and concentration of the catalyst can significantly influence the reaction rate and yield. For many cyclization reactions, a specific catalyst is required to lower the activation energy of the desired pathway. An optimal concentration exists where the reaction rate is maximized; exceeding this concentration can sometimes lead to the formation of by-products.
-
Ensure Anhydrous Conditions: Many cyclization reactions are sensitive to moisture. The presence of water can lead to hydrolysis of starting materials or intermediates, resulting in unwanted side products and a lower yield of the desired this compound. Ensure all solvents and reagents are thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Check for Competing Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the final product. Analyze the crude reaction mixture using techniques like TLC, LC-MS, or NMR to identify any major by-products. Understanding the structure of these by-products can provide insights into the competing reaction pathways and help in devising strategies to minimize them.
Issue 2: Difficulty in Purifying the this compound Product
Question: Our crude this compound product is difficult to purify. We observe multiple spots on TLC, and column chromatography results in poor separation. What purification strategies can we employ?
Answer: Purification of this compound derivatives can be challenging due to the presence of closely related impurities and starting materials. A multi-pronged approach to purification is often necessary.
-
Optimize Column Chromatography:
-
Solvent System Screening: Experiment with a variety of solvent systems with different polarities to achieve better separation on the TLC plate before scaling up to column chromatography.
-
Stationary Phase Selection: While silica gel is the most common stationary phase, consider using alumina or reverse-phase silica for challenging separations.
-
Gradient Elution: A gradual change in the solvent polarity (gradient elution) can often provide better resolution than isocratic elution (using a single solvent mixture).
-
-
Crystallization: If the product is a solid, crystallization is a powerful purification technique.
-
Solvent Selection: The key is to find a solvent or a solvent mixture in which the this compound is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
-
Slow Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals, which generally results in higher purity.
-
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers superior separation capabilities compared to standard column chromatography.
Issue 3: Incomplete Reaction or Stalling
Question: The reaction to form the this compound appears to stall, with a significant amount of starting material remaining even after extended reaction times. How can we drive the reaction to completion?
Answer: An incomplete or stalled reaction can be frustrating. Here are several factors to investigate:
-
Reagent Stoichiometry: Ensure that the molar ratios of the reactants are correct. In some cases, using a slight excess of one of the reagents can help drive the reaction to completion.
-
Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. Consider adding the catalyst in portions or using a more robust catalyst.
-
Product Inhibition: The product itself might be inhibiting the catalyst or reacting with one of the starting materials. If this is the case, it may be necessary to remove the product as it is formed, for example, by using a continuous flow setup.
-
Reaction Monitoring: Actively monitor the reaction progress using TLC or LC-MS. This will help you determine if the reaction has truly stalled or is just proceeding very slowly.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of key reaction parameters on the yield of this compound synthesis. This data is intended to serve as a starting point for optimization studies.
Table 1: Effect of Temperature on this compound Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 12 | 45 |
| 2 | 100 | 12 | 65 |
| 3 | 120 | 12 | 82 |
| 4 | 140 | 12 | 75 (decomposition observed) |
Table 2: Effect of Catalyst Loading on this compound Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Catalyst A | 1 | 24 | 55 |
| 2 | Catalyst A | 2.5 | 24 | 78 |
| 3 | Catalyst A | 5 | 24 | 85 |
| 4 | Catalyst B | 2.5 | 24 | 62 |
Experimental Protocols
This section provides a general, illustrative protocol for a key step in this compound synthesis. Note: This is a generalized procedure and may require optimization for specific substrates.
Protocol: Intramolecular Cyclization to form the this compound Ring
-
Reagent Preparation: Dissolve the linear precursor (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Catalyst Addition: Add the appropriate catalyst (e.g., a palladium-based catalyst for N-arylation cyclization) under the inert atmosphere.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) and stir for the predetermined reaction time (e.g., 12-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Visualizing Workflows and Logic
The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in troubleshooting this compound synthesis.
Caption: Troubleshooting workflow for low yield in the cyclization step.
Caption: Decision tree for selecting a suitable purification strategy.
References
Technical Support Center: Optimizing Triazepinone Cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Triazepinone cyclization.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when optimizing this compound cyclization?
A1: The critical parameters for optimizing this compound cyclization include the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the substituents on the starting materials also plays a significant role in the reaction outcome.
Q2: How do I choose the appropriate solvent for the cyclization reaction?
A2: The choice of solvent can significantly impact the reaction yield and rate. Polar aprotic solvents like DMF and dioxane are often used. It is recommended to screen a range of solvents with varying polarities to find the optimal one for your specific substrate.
Q3: What are some common catalysts used for this compound cyclization?
A3: Both acid and base catalysts can be employed for cyclization reactions. The selection of the catalyst depends on the specific reaction mechanism. For instance, in some related triazine syntheses, L-proline has been used as a catalyst in ethanol.[1]
Q4: My reaction is not proceeding to completion. What should I do?
A4: If the reaction is not going to completion, you can try increasing the reaction temperature or extending the reaction time. Additionally, ensure that your reagents and solvents are pure and dry, as impurities can inhibit the reaction. Verifying the catalyst's activity is also recommended.
Q5: I am observing the formation of multiple byproducts. How can I improve the selectivity?
A5: The formation of byproducts is a common issue. To improve selectivity, you can try lowering the reaction temperature, changing the catalyst, or using a different solvent. Optimizing the stoichiometry of the reactants can also help minimize side reactions.
Q6: What are the best practices for purifying this compound products?
A6: Purification of this compound derivatives can be challenging due to the presence of impurities and byproducts. Semi-preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method for isolating and purifying these compounds to a high degree of purity.[2] Column chromatography with an appropriate stationary and mobile phase is also a common purification technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | - Inactive catalyst- Inappropriate solvent- Reaction temperature is too low- Impure starting materials or reagents- Incorrect stoichiometry | - Test catalyst activity on a known reaction.- Screen a variety of solvents (polar aprotic, polar protic, nonpolar).- Gradually increase the reaction temperature.- Purify starting materials and ensure reagents are of high quality.- Carefully check and optimize the ratio of reactants. |
| Formation of Multiple Products/Byproducts | - Reaction temperature is too high- Incorrect catalyst or catalyst loading- Unoptimized reaction time- Presence of reactive functional groups | - Lower the reaction temperature.- Screen different catalysts and optimize the catalyst concentration.- Monitor the reaction progress by TLC or LC-MS to determine the optimal time.- Protect reactive functional groups on the starting materials. |
| Reaction Stalls/Incomplete Conversion | - Catalyst deactivation- Insufficient reaction time- Poor solubility of starting materials | - Add a fresh portion of the catalyst.- Extend the reaction time and monitor progress.- Choose a solvent in which the starting materials are more soluble, or increase the temperature to improve solubility. |
| Difficulty in Product Purification | - Co-elution of product with impurities- Product instability on silica gel | - Utilize semi-preparative HPLC for purification.[2]- Try a different stationary phase for column chromatography (e.g., alumina).- Consider crystallization as a purification method. |
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical reaction parameters that can be varied to optimize the cyclization reaction, based on related heterocyclic syntheses.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | L-proline (20 mol%)[1] | Acetic Acid | p-Toluenesulfonic acid | No Catalyst |
| Solvent | Ethanol[1] | Dioxane | DMF | Toluene |
| Temperature (°C) | 80[1] | 100 | 120 | Room Temperature |
| Time (h) | 6 | 12 | 24 | 48 |
Experimental Protocols
General Protocol for this compound Cyclization (Hypothetical Example)
This is a generalized protocol and may require optimization for specific substrates.
-
Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting diamine (1.0 eq) and the dicarbonyl compound (1.0 eq).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10 mL/mmol of diamine) to the flask, followed by the catalyst (e.g., L-proline, 0.2 eq).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the optimized reaction time (e.g., 6-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by semi-preparative HPLC to obtain the pure this compound derivative. Characterize the final product using appropriate analytical techniques (NMR, MS, IR).
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low yield in this compound cyclization.
References
Technical Support Center: Synthesis of Triazepinone Derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of triazepinone derivatives, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the this compound ring is resulting in a complex mixture of products. What are the likely causes?
A1: The formation of multiple products in this compound synthesis often points to several potential issues. Side reactions, such as the formation of benzodiazepine or benzimidazole derivatives, can occur under certain conditions.[1] The choice of solvent and reaction temperature is critical. For instance, in some syntheses, using dioxane or DMF as a solvent can lead to complex product mixtures.[2] It is also essential to ensure the purity of your starting materials, as impurities can lead to unintended reaction pathways.
Q2: The yield of my desired this compound derivative is consistently low. How can I optimize the reaction conditions?
A2: Optimizing reaction conditions is a critical step to improve yield.[3] Key parameters to investigate include:
-
Solvent Selection: The polarity of the solvent can significantly influence reaction rates and selectivity. Polar solvents like ethanol or methanol are often used, but the optimal choice depends on the specific reactants.[3][4]
-
Temperature Control: Many cyclization reactions are sensitive to temperature. Running reactions at too high or too low a temperature can either promote side reactions or slow down the desired transformation. For some reactions, starting at a low temperature (e.g., 0-5 °C) and then refluxing is necessary.[1]
-
Catalyst and Reagents: The choice of base or acid catalyst can be crucial. For example, triethylamine is often used as a base in cyclocondensation reactions.[5] The quality and stoichiometry of all reagents should be carefully controlled.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the degradation of the product over extended periods.[5]
Q3: I am having difficulty with the purification of my this compound derivative. What methods are most effective?
A3: Purification of this compound derivatives can be challenging due to the potential for multiple products and the physicochemical properties of the target compound.[6] Common purification techniques include:
-
Crystallization: This is often the simplest and most effective method if a suitable solvent system can be found.[6]
-
Column Chromatography: For complex mixtures, column chromatography is a powerful tool. The choice of stationary phase (e.g., silica gel) and mobile phase needs to be optimized for each specific compound.
-
Semi-preparative HPLC: For achieving very high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique has been shown to significantly increase the purity of triazine derivatives from around 31% to over 98%.[6]
Troubleshooting Guide for Low Yield
This section provides a structured approach to troubleshooting low yields in this compound derivative synthesis.
Problem Area 1: Reaction Setup and Reagents
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Purity of starting materials is low. | Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, MS). |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of all reactants and reagents. | |
| Inactive catalyst or reagent. | Use fresh, high-quality catalysts and reagents. | |
| Formation of unexpected side products | Incorrect solvent was used. | Experiment with different solvents of varying polarity. For example, if dioxane or DMF results in a complex mixture, consider using ethylenediamine as the reaction medium.[2] |
| Reaction temperature is not optimal. | Systematically vary the reaction temperature. Some reactions may require initial cooling followed by heating.[1] |
Problem Area 2: Reaction Work-up and Purification
| Symptom | Possible Cause | Suggested Solution |
| Low isolated yield after work-up | Product is lost during extraction. | Check the pH during aqueous work-up to ensure the product is in the desired form (e.g., neutral) to be extracted into the organic layer. |
| Product degradation during purification. | Use milder purification techniques. For example, if the compound is sensitive to silica gel, consider using a different stationary phase or a shorter column. | |
| Difficulty in separating the product from impurities | Improper purification technique. | If crystallization fails, optimize column chromatography conditions (solvent system, gradient). For high-purity requirements, consider semi-preparative HPLC.[6] |
Experimental Protocols
General Procedure for the Synthesis of 5-Arylidene-4,5-dihydro-1,2,4-triazin-6-ones
This protocol is adapted from a reported synthesis of 1,2,4-triazin-6-one derivatives.[5]
-
A mixture of the appropriate 4,5-dihydro-1,2,4-triazin-6-one (1 mmol), an aromatic aldehyde (1 mmol), and anhydrous potassium acetate (0.2 g) in glacial acetic acid (20 mL) is heated at reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (indicated by the disappearance of the aldehyde), the mixture is allowed to cool to room temperature.
-
The precipitate formed upon cooling is collected by filtration.
-
The collected solid is washed several times with water.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield the pure 5-arylidene-4,5-dihydro-1,2,4-triazin-6-one.[5]
Visual Troubleshooting Guide
The following workflow provides a logical approach to troubleshooting low yields in your this compound synthesis.
References
- 1. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. biosynce.com [biosynce.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
How to reduce off-target effects of Triazepinone inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce the off-target effects of Triazepinone inhibitors. As specific public data on "this compound" scaffolds is limited, this guide is based on established principles for improving the selectivity of kinase inhibitors, which are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target effects with this compound inhibitors?
A1: Off-target effects of kinase inhibitors, including those with a this compound core, typically arise from the high degree of conservation in the ATP-binding pocket across the human kinome.[1][2] Most kinase inhibitors are designed to be ATP-competitive, meaning they bind to this conserved site.[1][2] Consequently, an inhibitor may bind to multiple kinases, leading to unintended biological consequences. Additionally, some inhibitors can bind to proteins other than kinases that also have ATP-binding sites.[1]
Q2: How can I assess the selectivity of my this compound inhibitor?
A2: A comprehensive assessment of inhibitor selectivity involves a combination of in vitro and cell-based assays. A standard approach is to perform a broad kinase panel screen, such as a KINOMEscan™, which assesses the binding of the inhibitor to a large number of kinases at a fixed concentration.[3] This provides a global view of the inhibitor's selectivity. For hits from the initial screen, IC50 or Kd values should be determined to quantify the potency against both the intended target and off-targets. Cellular assays are then crucial to confirm that the observed biochemical activity translates to on-target effects in a biological context and to assess potential off-target liabilities.[4]
Q3: What are the key medicinal chemistry strategies to improve the selectivity of a this compound inhibitor?
A3: Several medicinal chemistry strategies can be employed to enhance the selectivity of a this compound inhibitor. These include:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and its substituents can reveal which parts of the molecule are critical for on-target potency and which contribute to off-target binding.[5]
-
Exploiting Subtle Differences in the ATP-Binding Site: Even within the conserved ATP pocket, minor variations in amino acid residues can be exploited. For example, designing inhibitors that interact with non-conserved residues or target a specific conformational state of the kinase can significantly improve selectivity.[6][7]
-
Targeting Allosteric Sites: Developing inhibitors that bind to sites other than the ATP pocket (allosteric inhibitors) is an effective strategy to achieve high selectivity, as these sites are generally less conserved.
Q4: Can computational methods help in predicting and mitigating off-target effects?
A4: Yes, computational approaches are valuable tools in modern drug discovery for predicting and understanding off-target effects. Methods like molecular docking and 3D-QSAR can be used to model the binding of a this compound inhibitor to its intended target and to a panel of off-target kinases.[6] These models can help identify potential off-target interactions and guide the rational design of more selective compounds before they are synthesized.[6]
Troubleshooting Guides
Problem 1: My this compound inhibitor shows significant activity against multiple kinases in a screening panel.
Possible Cause: The inhibitor is binding to the highly conserved ATP-binding pocket of multiple kinases.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Structure-Guided Design | Obtain a co-crystal structure of the inhibitor bound to the primary target and a key off-target kinase. | The structural information will reveal differences in the binding pockets that can be exploited to design modifications that favor binding to the on-target kinase while disfavoring binding to the off-target. |
| Modify Solvent-Exposed Regions | Synthesize analogs with modifications at positions predicted to be solvent-exposed. | Modifications in solvent-exposed regions are less likely to interact with the conserved regions of the ATP-binding site and can introduce selectivity by interacting with non-conserved surface residues. |
| Introduce Bulky Groups | Introduce bulky substituents that may clash with the ATP-binding site of off-target kinases but be accommodated by the on-target kinase. | Increased steric hindrance can prevent the inhibitor from binding to the smaller binding pockets of some off-target kinases, thereby improving selectivity. |
Problem 2: The inhibitor is potent in biochemical assays but shows unexpected or toxic effects in cell-based assays.
Possible Cause: The observed cellular phenotype is due to the inhibition of an unknown off-target, which may not be a kinase.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Phenotypic Screening | Screen the inhibitor against a panel of cell lines with different genetic backgrounds. | Correlation of inhibitor sensitivity with specific cellular pathways or mutations can provide clues about the off-target. |
| Chemical Proteomics | Use affinity-based probes or other chemical proteomics techniques to pull down the cellular targets of the inhibitor. | Identification of the proteins that directly bind to the inhibitor in a cellular context, revealing both on-target and off-target interactions. |
| CRISPR/Cas9 Screening | Perform a genome-wide CRISPR/Cas9 screen to identify genes that, when knocked out, confer resistance or sensitivity to the inhibitor. | This can uncover the cellular pathways affected by the inhibitor and point towards its direct or indirect targets. |
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Competition Binding Assay (e.g., KINOMEscan™)
Objective: To determine the binding affinity of a this compound inhibitor against a large panel of human kinases.
Methodology:
-
Assay Principle: The assay is based on a competition between the test inhibitor and an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured, typically using quantitative PCR of a DNA tag conjugated to the kinase.
-
Procedure:
-
A panel of human kinases, each tagged with a unique DNA identifier, is used.
-
The test inhibitor is incubated with the kinase panel in the presence of an immobilized, broad-spectrum kinase inhibitor.
-
After reaching equilibrium, the unbound kinase is washed away.
-
The amount of each kinase remaining bound to the solid support is quantified by qPCR.
-
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound in the presence of the test inhibitor compared to a vehicle control. A lower percentage indicates stronger binding of the test inhibitor. Data can be used to calculate dissociation constants (Kd) for high-affinity interactions.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of a this compound inhibitor in a cellular environment.
Methodology:
-
Assay Principle: The binding of a ligand (inhibitor) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.
-
Procedure:
-
Treat intact cells with the this compound inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Cool the samples and centrifuge to pellet the aggregated, denatured proteins.
-
Analyze the soluble fraction by Western blotting or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.
-
-
Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: On-target vs. off-target effects of a this compound inhibitor.
Caption: Workflow for improving this compound inhibitor selectivity.
Caption: Troubleshooting logic for high off-target activity.
References
- 1. Strategies for the design of selective protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Selectivity Mechanism of ATP-Competitive Inhibitors for PKB and PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Cell permeability issues with Triazepinone-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cell permeability challenges encountered when working with Triazepinone-based compounds. Given that Triazepinones belong to the broader class of triazine-containing heterocycles, many principles of cell permeability for triazines are applicable and will be discussed.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is potent in biochemical/enzymatic assays but shows significantly lower activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between a biochemical and a cell-based assay is a classic indicator of poor cell permeability or active efflux. The compound may not be reaching its intracellular target at a sufficient concentration. Other potential causes include poor compound stability in cell culture media or rapid intracellular metabolism. We recommend first assessing the compound's permeability.
Q2: What key physicochemical properties influence the cell permeability of this compound compounds?
A2: The permeability of this compound derivatives, like other small molecules, is governed by several physicochemical properties. These are often evaluated using guidelines like Lipinski's Rule of Five. Key properties include:
-
Lipophilicity (LogP): An optimal LogP (typically between 1 and 3) is required. Too low, and the compound won't enter the lipid membrane; too high, and it may get stuck in the membrane or have poor aqueous solubility.
-
Molecular Weight (MW): Lower molecular weight compounds (<500 Da) generally show better passive diffusion.
-
Topological Polar Surface Area (TPSA): A TPSA of <140 Ų is generally preferred for passive diffusion. The nitrogen atoms in the triazine core contribute significantly to TPSA.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer HBDs (e.g., -OH, -NH) and HBAs (e.g., -N=, -O-) are favorable for crossing the lipid bilayer. Aim for HBD ≤ 5 and HBA ≤ 10.
-
Rotatable Bonds: Fewer than 10 rotatable bonds suggest lower conformational flexibility, which can be favorable for permeability.
Q3: How can I determine if my this compound compound is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A3: P-glycoprotein (P-gp) is an efflux transporter that actively removes xenobiotics from cells, representing a major barrier to drug efficacy.[1][2] To determine if your compound is a P-gp substrate, you should perform a bidirectional Caco-2 or MDCK-MDR1 permeability assay.[1] You calculate an Efflux Ratio (ER) by dividing the permeability coefficient from the basolateral-to-apical direction (B→A) by the apical-to-basolateral direction (A→B).
-
ER ≈ 1: The compound is likely not a substrate for active efflux.
-
ER ≥ 2: The compound is likely a substrate of an efflux transporter like P-gp.
You can confirm this by running the assay in the presence of a known P-gp inhibitor (e.g., verapamil, zosuquidar).[3] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
Q4: What is the difference between a PAMPA and a Caco-2 assay, and which one should I use?
A4: The choice depends on the question you are asking.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures passive diffusion only.[4][5] It is high-throughput, inexpensive, and excellent for early-stage screening to assess a compound's fundamental ability to cross a lipid membrane.
-
Caco-2 Permeability Assay: This is a cell-based assay using human colon adenocarcinoma cells that form a monolayer mimicking the intestinal epithelium.[6] It accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport.[7] It is considered the gold standard for predicting oral drug absorption but is lower-throughput and more complex.
Use PAMPA for initial screening of many compounds for passive permeability. Use Caco-2 to get a more complete picture of permeability, especially if you suspect active transport is a factor.
Troubleshooting Guide for Low Cellular Activity
If you suspect poor cell permeability is limiting the efficacy of your this compound compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for diagnosing permeability issues.
Data Presentation: Interpreting Permeability Data
The following table provides an example dataset for a series of hypothetical triazine-based compounds to illustrate how to interpret permeability data.
| Compound ID | MW (Da) | cLogP | TPSA (Ų) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| TZ-01 | 350 | 2.5 | 85 | 15.2 | 12.5 | 14.1 | 1.1 | Good Permeability: High passive diffusion, not an efflux substrate. |
| TZ-02 | 520 | 1.8 | 155 | 0.3 | 0.2 | 0.3 | 1.5 | Poor Permeability: Low passive diffusion, likely due to high MW and TPSA. |
| TZ-03 | 410 | 3.1 | 95 | 18.5 | 1.1 | 25.3 | 23.0 | Efflux Substrate: Good passive permeability (see PAMPA) but high efflux in Caco-2. |
| TZ-04 | 430 | 4.8 | 90 | 2.1 | 1.9 | 2.2 | 1.2 | Poor Permeability: Low permeability likely due to poor solubility from high lipophilicity. |
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the rate of passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Prepare Solutions: Dissolve test compounds in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 10-50 µM.
-
Coat Donor Plate: A 96-well filter donor plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) and placed on top of a 96-well acceptor plate containing buffer. This creates a "sandwich".[8]
-
Add Compound: Add the compound solution to the wells of the donor plate.
-
Incubation: Incubate the plate sandwich for a period of 4 to 16 hours at room temperature, sometimes with gentle shaking.[9]
-
Quantification: After incubation, separate the plates. Measure the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculation: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To determine a compound's rate of transport across a Caco-2 cell monolayer in both directions (apical to basolateral and basolateral to apical) to assess permeability and active efflux.
Methodology:
-
Cell Culture: Seed Caco-2 cells onto permeable filter supports in multi-well plates and culture for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Verify Monolayer Integrity: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value >250 Ω·cm² typically indicates a well-formed monolayer.[10] Alternatively, measure the flux of a paracellular marker like Lucifer Yellow.
-
Transport Experiment (A→B): a. Wash the cell monolayer with pre-warmed transport buffer (e.g., HBSS, pH 7.4). b. Add the test compound solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side. c. Incubate for 1-2 hours at 37°C with gentle shaking. d. At designated time points, take samples from the receiver compartment.
-
Transport Experiment (B→A): a. In a separate set of wells, add the test compound solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side. b. Repeat the incubation and sampling as described above.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation: a. Calculate the apparent permeability coefficient (Papp) for each direction: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration. b. Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
Visualizations
Caption: Mechanism of P-glycoprotein (P-gp) mediated drug efflux.
Caption: Decision tree for selecting an appropriate permeability assay.
References
- 1. Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Novel Triazepinone Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel triazepinone analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: My novel this compound analogue shows high cytotoxicity in preliminary screenings. What are the initial steps to mitigate this?
A1: High initial cytotoxicity is a common challenge. A systematic approach is recommended:
-
Confirm the Purity of Your Compound: Impurities from the synthesis process can contribute to cytotoxicity. Re-purify the compound and repeat the cytotoxicity assay.
-
Dose-Response Curve: Generate a comprehensive dose-response curve to determine the IC50 value accurately. This will help in selecting appropriate concentrations for subsequent experiments.
-
Structure-Activity Relationship (SAR) Analysis: If you have a library of analogues, analyze the relationship between their structural features and cytotoxic effects. This can provide insights into the moieties contributing to toxicity.[1]
-
Investigate the Mechanism of Cytotoxicity: Determine whether the cytotoxicity is due to on-target effects (related to the intended pharmacological target) or off-target effects.
Q2: How can I differentiate between on-target and off-target cytotoxicity?
A2: Differentiating between on-target and off-target effects is crucial for lead optimization.
-
Target Engagement Assays: Confirm that your compound is interacting with its intended molecular target at concentrations where cytotoxicity is observed.
-
Target Knockdown/Knockout Models: Use cell lines where the target protein is knocked down or knocked out. If the cytotoxicity is significantly reduced in these cells, it suggests an on-target mechanism.
-
Rescue Experiments: If the target's downstream signaling is known, attempt to rescue the cells from cytotoxicity by modulating downstream effectors.
-
Broad Panel Screening: Screen your compound against a panel of common off-target proteins (e.g., kinases, GPCRs, ion channels) to identify potential unintended interactions.[2]
Q3: What are some common off-target effects observed with heterocyclic compounds like triazepinones?
A3: While specific off-target effects for triazepinones are not extensively documented, related heterocyclic compounds, such as benzodiazepines, have known off-target activities. These can include interactions with ion channels, various receptors in the central nervous system, and metabolic enzymes.[3] Paradoxical reactions have been reported with benzodiazepines, characterized by excitement and excessive movement, although the exact mechanisms are not fully understood.[3]
Q4: What structural modifications can be made to this compound analogues to reduce cytotoxicity?
A4: Structure-activity relationship (SAR) studies on related nitrogen-containing heterocycles suggest several strategies:
-
Modulating Lipophilicity: Highly lipophilic compounds can exhibit increased cytotoxicity due to better membrane permeability and off-target interactions. Modifying substituents to optimize the lipophilicity (logP) can be beneficial.
-
Introducing Polar Groups: The addition of polar functional groups can sometimes reduce off-target effects and improve the safety profile.
-
Steric Hindrance: Introducing bulky groups near a potentially toxic pharmacophore can sometimes shield it and reduce its interaction with off-target proteins.
-
Isosteric Replacements: Replacing certain functional groups with isosteres that have similar size and electronic properties but different biological activities can be a useful strategy.
Troubleshooting Guides
Problem 1: High variance in cytotoxicity assay results.
| Possible Cause | Troubleshooting Step |
| Compound Solubility Issues | Ensure the compound is fully dissolved in the vehicle solvent before adding to the cell culture medium. Use a concentration of the vehicle (e.g., DMSO) that is non-toxic to the cells. |
| Cell Seeding Density | Optimize the cell seeding density to ensure logarithmic growth throughout the experiment. Inconsistent cell numbers can lead to variable results. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation times for compound treatment and assay development. |
| Assay Interference | Some compounds can interfere with the assay itself (e.g., colorimetric or fluorescent readouts). Run a control with the compound in cell-free medium to check for interference. |
Problem 2: Discrepancy between cytotoxicity in different cell lines.
| Possible Cause | Troubleshooting Step |
| Differential Target Expression | Verify the expression levels of the intended target in the different cell lines. |
| Metabolic Differences | Cell lines can have different metabolic enzyme profiles, leading to variations in compound activation or detoxification. |
| Presence of Efflux Pumps | Some cell lines may express higher levels of efflux pumps (e.g., P-gp), which can reduce the intracellular concentration of the compound.[4] |
| Different Growth Rates | Faster-growing cells may be more susceptible to cytotoxic agents that target cell proliferation. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity (IC50 values) of structurally related benzodiazepine analogues against various cancer cell lines. This data can serve as a reference for expected potency and selectivity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Dimeric Benzodiazepine 10 | A549 | Lung Carcinoma | 1.6 ± 0.21 | [5] |
| Dimeric Benzodiazepine 10 | NCI-H1299 | Lung Carcinoma | 1.07 ± 0.25 | [5] |
| Dimeric Benzodiazepine 11 | A549 | Lung Carcinoma | >80 | [5] |
| Dimeric Benzodiazepine 11 | NCI-H1299 | Lung Carcinoma | >80 | [5] |
| Cisplatin | A549 | Lung Carcinoma | 5.95 ± 1.28 | [5] |
| Cisplatin | NCI-H1299 | Lung Carcinoma | 5.7 ± 0.88 | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound analogue (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analogue in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Workflow for MTT cytotoxicity assay.
Caption: Troubleshooting logic for high cytotoxicity.
Caption: On-target vs. off-target signaling pathways.
References
- 1. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Paradoxical reactions to benzodiazepines: literature review and treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Methods for Triazepinone Isomers
Welcome to the Technical Support Center for the purification of Triazepinone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatography techniques for separating this compound isomers?
A1: The most common and effective techniques for separating chiral this compound isomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Both methods utilize chiral stationary phases (CSPs) to achieve enantioselective separation.[1][2] SFC is often favored for its reduced analysis time and lower consumption of organic solvents compared to HPLC.[1]
Q2: Which type of chiral stationary phase (CSP) is most effective for this compound isomer separation?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have shown great success in the separation of structurally similar heterocyclic compounds, including triazole and diazepinone derivatives.[1][3] These CSPs often provide the necessary chiral recognition to resolve enantiomers effectively.
Q3: What are the typical mobile phases used in the HPLC separation of this compound isomers?
A3: For normal-phase HPLC, typical mobile phases consist of a mixture of a non-polar solvent like n-hexane or heptane and a polar alcohol modifier such as ethanol or isopropanol.[3] In reversed-phase HPLC, mixtures of water or buffers with acetonitrile or methanol are common. The choice of mobile phase significantly impacts the retention and resolution of the isomers.
Q4: Can I use chiral derivatization to separate this compound isomers?
A4: Yes, chiral derivatization is a viable indirect method for separating enantiomers. This technique involves reacting the isomer mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatography column.
Q5: How can I improve the resolution between my this compound isomer peaks?
A5: To improve resolution, you can try several approaches:
-
Optimize the mobile phase composition: Small changes in the ratio of solvents can have a significant impact on selectivity.
-
Change the chiral stationary phase: Different CSPs have different chiral recognition mechanisms.
-
Adjust the flow rate: Lowering the flow rate can increase efficiency and improve resolution.
-
Modify the column temperature: Temperature can affect the kinetics of the chiral recognition process.
-
Consider a different technique: Switching from HPLC to SFC, or vice-versa, may provide better separation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs with different chiral selectors (e.g., cellulose-based, amylose-based). |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition, including the type and percentage of the modifier. | |
| Peak tailing or broadening | Secondary interactions with the stationary phase. | Add a small amount of an acidic or basic additive to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Irreproducible retention times | Inadequate column equilibration. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Mobile phase degradation or evaporation. | Prepare fresh mobile phase daily and keep the solvent reservoir sealed. | |
| Racemization during purification | Unstable chiral center under the experimental conditions. | Investigate the stability of your compound in the mobile phase. Consider using milder conditions (e.g., lower temperature, different pH). |
| Co-elution with impurities | Impurities have similar retention characteristics to one of the isomers. | Optimize the separation method to resolve the impurity from the isomers. This may involve changing the mobile phase or the stationary phase. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be achieved during the purification of chiral heterocyclic compounds, which can be used as a benchmark for this compound isomer separations.
Table 1: Comparison of HPLC and SFC for the Separation of β-hydroxy-1,2,3-triazole Derivatives
| Parameter | HPLC | SFC |
| Chiral Stationary Phase | Cellulose-based | Cellulose-based |
| Mobile Phase | Hexane/Isopropanol | CO2/Methanol |
| Typical Analysis Time | 15 - 30 min | 5 - 15 min |
| Resolution (Rs) | 1.5 - 3.0 | 1.8 - 4.0 |
| Solvent Consumption | High | Low |
Data extrapolated from studies on structurally similar compounds.[1]
Table 2: Purity Analysis of a Chiral Intermediate
| Analysis | Specification | Result |
| Enantiomeric Purity (by Chiral HPLC) | ≥ 99.0% | 99.5% |
| Chemical Purity (by RP-HPLC) | ≥ 98.0% | 98.7% |
| Residual Solvent Content (by GC) | ≤ 0.5% | 0.2% |
Detailed Experimental Protocols
Protocol 1: Analytical Chiral HPLC Method for this compound Isomer Separation
This protocol provides a general procedure for developing an analytical method for the separation of this compound enantiomers.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm)
-
HPLC-grade solvents (n-hexane, isopropanol, ethanol)
-
This compound isomer sample
-
Volumetric flasks and pipettes
2. Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound isomer mixture in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the chiral column with the initial mobile phase (e.g., 90:10 n-hexane:isopropanol) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Chromatographic Run: Run the separation isocratically for a sufficient time to allow for the elution of both enantiomers.
-
Detection: Monitor the elution profile using a UV detector at a wavelength where the this compound isomers have maximum absorbance.
-
Method Optimization: If the separation is not optimal, systematically vary the mobile phase composition (e.g., change the percentage of the alcohol modifier), the flow rate, and the column temperature to improve resolution.
Protocol 2: Preparative Chiral SFC for this compound Isomer Isolation
This protocol outlines a general approach for the preparative separation of this compound enantiomers using SFC.
1. Materials and Equipment:
-
Preparative Supercritical Fluid Chromatography (SFC) system with a UV detector and fraction collector
-
Preparative chiral stationary phase (CSP) column (e.g., 20 x 250 mm)
-
SFC-grade carbon dioxide
-
HPLC-grade co-solvent (e.g., methanol, ethanol)
-
This compound isomer mixture
2. Procedure:
-
Method Development: Develop an analytical SFC method first to determine the optimal separation conditions (co-solvent, gradient, temperature, and back pressure).
-
Sample Preparation: Dissolve the this compound isomer mixture in a suitable solvent at a high concentration.
-
System Setup: Set up the preparative SFC system with the chosen column and conditions.
-
Loading and Injection: Load the sample onto the system via a suitable injection method (e.g., stacked injections).
-
Separation and Fraction Collection: Perform the chromatographic run and collect the fractions corresponding to each enantiomer peak as they elute from the column.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the purified isomers.
-
Purity Analysis: Analyze the purity of the isolated isomers using the analytical chiral HPLC or SFC method.
Visualizations
Caption: Workflow for Chiral Purification of this compound Isomers.
Caption: Troubleshooting Guide for Poor Isomer Resolution.
References
Technical Support Center: Overcoming Resistance to Triazepinone-Based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazepinone-based compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance mechanisms.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide answers to common questions and solutions for problems you may encounter when investigating resistance to this compound-based drugs, such as those targeting the PI3K/mTOR pathway.
| Question ID | Question | Possible Causes & Troubleshooting Steps |
| TR-01 | Why are my cancer cells showing reduced sensitivity (increased IC50) to my triazapine-based PI3K/mTOR inhibitor after initial successful treatments? | Possible Causes: 1. Acquired mutations in the drug target: Secondary mutations in the kinase domain of PI3K or mTOR can prevent drug binding. 2. Activation of bypass signaling pathways: Cells may upregulate alternative survival pathways to compensate for the inhibition of the PI3K/mTOR pathway. 3. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cells. Troubleshooting Steps: 1. Sequence the target genes (PI3K, mTOR): Compare the gene sequences of your resistant cell line to the parental, sensitive cell line to identify any mutations. 2. Perform a phosphoproteomic or western blot analysis: Screen for the activation of alternative signaling pathways, such as the MAPK/ERK or JAK/STAT pathways. 3. Use an ABC transporter inhibitor: Treat resistant cells with your this compound-based drug in combination with a known ABC transporter inhibitor (e.g., verapamil) to see if sensitivity is restored. |
| TR-02 | I'm observing high variability in my cell viability assay results when testing my this compound compound. What could be the reason? | Possible Causes: 1. Inconsistent cell seeding density: Uneven cell numbers across wells can lead to variable results. 2. Drug solubility issues: The this compound compound may not be fully dissolved, leading to inconsistent concentrations. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the drug and affect cell growth. Troubleshooting Steps: 1. Optimize your cell seeding protocol: Ensure a single-cell suspension and use a calibrated multichannel pipette. 2. Check drug solubility: Visually inspect your drug solution for precipitates. Consider using a different solvent or warming the solution. 3. Minimize edge effects: Avoid using the outermost wells of your plates for experiments or fill them with sterile media/PBS. |
| TR-03 | My western blots to detect downstream effects of the this compound-based PI3K inhibitor (e.g., p-Akt, p-S6K) are showing inconsistent results. Why? | Possible Causes: 1. Suboptimal antibody concentration: The primary or secondary antibody concentrations may not be optimal. 2. Timing of cell lysis: The phosphorylation state of proteins can change rapidly. 3. Protein degradation: Insufficient protease and phosphatase inhibitors in the lysis buffer. Troubleshooting Steps: 1. Titrate your antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal concentrations. 2. Perform a time-course experiment: Lyse cells at different time points after drug treatment to determine the optimal time to observe changes in phosphorylation. 3. Ensure fresh lysis buffer: Always use freshly prepared lysis buffer containing a cocktail of protease and phosphatase inhibitors. |
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for a novel this compound-based PI3K/mTOR inhibitor, Compound-TZ, in a sensitive and a developed resistant cancer cell line.
| Cell Line | Compound | Target(s) | IC50 (nM) in Sensitive Cells | IC50 (nM) in Resistant Cells | Fold Resistance |
| HeLa | Compound-TZ | PI3K/mTOR | 15 | 300 | 20 |
This data is illustrative and serves as an example for comparison.
Key Experimental Protocols
Protocol 1: Cell Viability (Resazurin) Assay to Determine IC50
This protocol is used to assess the concentration of a drug that inhibits 50% of cell growth.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
This compound-based drug stock solution
-
96-well plates
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)
-
Plate reader (fluorometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound-based drug in complete medium.
-
Remove the medium from the cells and add the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for 48-72 hours.
-
Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein expression and phosphorylation to investigate the activation of resistance pathways.
Materials:
-
Resistant and sensitive cancer cell lines
-
This compound-based drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the this compound-based drug at the desired concentration and time points.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations
Validation & Comparative
Validating the Target Engagement of a New Triazepinone Compound: A Comparative Guide
For researchers and drug development professionals, confirming that a novel compound reaches and interacts with its intended molecular target within a cellular context is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of a new Triazepinone compound, complete with experimental data, detailed protocols, and workflow visualizations. This compound-based compounds have emerged as promising scaffolds for inhibiting a variety of protein kinases, making robust target engagement validation essential for their preclinical development.
Comparative Analysis of Target Engagement Methodologies
Several techniques can be employed to measure the direct interaction between a drug and its target protein in a cellular environment. Each method offers distinct advantages and disadvantages in terms of sensitivity, throughput, and the information it provides. Below is a comparison of three widely used approaches: the Cellular Thermal Shift Assay (CETSA), Kinase Inhibitor Pulldown Assay (KiNativ), and a NanoBRET Target Engagement Assay.
Table 1: Quantitative Comparison of Target Engagement Assays
| Parameter | Cellular Thermal Shift Assay (CETSA) | KiNativ (Chemical Proteomics) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Activity-based profiling using ATP-competitive probes. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. |
| Endpoint | Change in protein melting temperature (ΔTm). | Reduction in probe labeling of the target kinase. | BRET ratio change upon competitive displacement of the tracer by the compound. |
| Typical IC50 Range | 100 nM - 50 µM | 1 nM - 10 µM | 10 nM - 20 µM |
| Throughput | Low to Medium | Low to Medium | High |
| Cellular Context | Live cells, cell lysates | Cell lysates | Live cells |
| Instrumentation | PCR machine, Western Blot or Mass Spec equipment | Mass Spectrometer, HPLC | Plate reader with BRET capabilities |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and this compound compounds.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the increased thermal stability of a target protein upon ligand binding.
Methodology:
-
Cell Culture and Treatment: Culture the selected cell line to 80-90% confluency. Treat the cells with the this compound compound at various concentrations for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Heating: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a 3-minute cooling step at 25°C.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein remaining using Western Blotting or Mass Spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
KiNativ™ Assay (Activity-Based Protein Profiling)
This method uses an ATP-competitive, biotinylated acyl-phosphate probe to label the active sites of kinases. A successful inhibitor will block this labeling.
Methodology:
-
Cell Lysis: Harvest untreated cells and prepare a clarified cell lysate.
-
Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of the this compound compound for 1 hour at room temperature to allow for target binding.
-
Probe Labeling: Add the biotinylated ATP or ADP acyl-phosphate probe to each sample and incubate for a defined period (e.g., 10 minutes) to label the active sites of kinases not occupied by the inhibitor.
-
Enrichment: Stop the labeling reaction and enrich the probe-labeled proteins using streptavidin-agarose beads.
-
Digestion and Analysis: Elute the bound proteins, digest them into peptides (e.g., with trypsin), and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of the target kinase peptides in the treated samples relative to the vehicle control. A decrease in the peptide signal indicates successful target engagement by the this compound compound.
NanoBRET™ Target Engagement Assay
This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor.
Methodology:
-
Cell Preparation: Transfect the chosen cell line with a vector expressing the target kinase as a fusion protein with NanoLuc® luciferase.
-
Plating: Seed the transfected cells into a white, 96- or 384-well assay plate and incubate overnight.
-
Compound Addition: Add the this compound compound at various concentrations to the wells.
-
Tracer and Substrate Addition: Add the specific NanoBRET™ fluorescent tracer and the NanoGlo® Live Cell Substrate to the wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
BRET Measurement: Measure the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio with increasing compound concentration indicates that the this compound compound is displacing the tracer and engaging the target. Plot the data to determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams created using Graphviz illustrate the experimental workflows and a hypothetical signaling pathway that could be modulated by a this compound compound.
Navigating Kinase Selectivity: A Comparative Analysis of a Triazepinone-Based Mps1 Inhibitor
For Immediate Release
In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish therapeutic efficacy. This guide provides a detailed cross-reactivity profiling of CFI-402257, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase with a triazepinone-related core structure, and compares its performance against other Mps1 inhibitors, NMS-P715 and BOS172722. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the selectivity profiles of these critical mitotic checkpoint inhibitors.
Comparative Selectivity Profile of Mps1 Inhibitors
The following table summarizes the inhibitory activity of CFI-402257, NMS-P715, and BOS172722 against their primary target, Mps1, and a selection of off-target kinases. The data highlights the distinct selectivity profiles of each compound.
| Target Kinase | CFI-402257 (% Inhibition @ 1µM) [1] | NMS-P715 (IC50) [1] | BOS172722 (IC50) [2] |
| Mps1 (TTK) | Potent Inhibition (IC50 = 1.2 nM) [1] | 182 nM | 4 nM (at 10µM ATP) |
| JNK3 | 50% | > 10 µM | Not Reported |
| CLK2 | 45% | > 10 µM | Not Reported |
| NLK | 39% | > 10 µM | Not Reported |
| MST3 | 38% | > 10 µM | Not Reported |
| CK1γ3 | Not Reported | > 10 µM | Not Reported |
| CK2 | Not Reported | < 10 µM | Not Reported |
| MELK | Not Reported | < 10 µM | Not Reported |
| NEK6 | Not Reported | < 10 µM | Not Reported |
| Aurora Kinases | No Significant Inhibition | > 10 µM | Not Reported |
| Polo-like Kinases | No Significant Inhibition | > 10 µM | Not Reported |
| Cyclin-dependent Kinases | No Significant Inhibition | > 10 µM | Not Reported |
Note: A lower IC50 value indicates higher potency. The data for CFI-402257 is presented as percentage of inhibition at a fixed concentration, which demonstrates its high selectivity, with no other kinases in a panel of 265 being inhibited by more than 50% at 1 µM.[1] NMS-P715 was found to be selective for Mps1 when tested against a panel of 60 kinases, with only three other kinases (CK2, MELK, and NEK6) showing inhibition with IC50 values below 10 µM.[1] BOS172722 is reported to be a highly selective Mps1 inhibitor.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Mps1 signaling pathway, the experimental workflow for kinase cross-reactivity profiling, and the logical relationship for comparing inhibitor selectivity.
Caption: Mps1 kinase signaling pathway in the spindle assembly checkpoint.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Caption: Logical relationship for comparing inhibitor selectivity.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of cross-reactivity profiling data.
In Vitro Mps1 Kinase Inhibition Assay (Mobility Shift Assay)
This protocol describes a common method for determining the in vitro potency of an inhibitor against Mps1 kinase.
1. Reagents and Materials:
-
Recombinant human Mps1 kinase
-
Fluorescently labeled peptide substrate (e.g., a peptide derived from a known Mps1 substrate like KNL1)
-
ATP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 10% Glycerol)
-
Test Inhibitors (dissolved in DMSO)
-
Stop Solution (containing EDTA to chelate Mg2+ and stop the kinase reaction)
-
Microtiter plates (e.g., 384-well)
-
LabChip EZ Reader or similar microfluidics-based separation instrument
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a microtiter plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a solution of Mps1 kinase and ATP. The final ATP concentration should be close to its Km for Mps1.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Analyze the reaction products using a mobility shift assay instrument. The instrument applies an electric field to separate the phosphorylated (product) and unphosphorylated (substrate) peptides based on their charge-to-mass ratio.
-
The instrument's software calculates the percentage of substrate conversion to product.
-
Plot the percentage of inhibition (relative to a DMSO control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
KINOMEscan™ Profiling (Competition Binding Assay)
This commercially available platform from DiscoveRx is widely used for broad kinase inhibitor profiling.
1. Assay Principle: The KINOMEscan™ assay is a competition-based binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
2. General Protocol Outline:
-
A library of DNA-tagged kinases is prepared.
-
The test inhibitor is incubated with the kinase and the immobilized ligand in a multi-well plate.
-
After an incubation period to allow for binding equilibrium, the unbound components are washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified by qPCR.
-
The results are typically reported as the percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound to the kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess target engagement of a compound in a cellular environment.
1. Principle: The binding of a ligand (inhibitor) to its target protein can alter the protein's thermal stability. CETSA measures these changes in thermal stability to confirm that a compound is binding to its intended target within the cell.
2. General Protocol Outline:
-
Culture cells to an appropriate density.
-
Treat the cells with the test inhibitor or vehicle (DMSO) for a specific duration.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes).
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein quantification methods.
-
Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
References
Orthogonal Assays to Confirm the Mechanism of Action of TZE-007, a Novel Triazepinone-Based Kinase X Inhibitor
This guide provides a comparative overview of key orthogonal assays for confirming the mechanism of action of the novel Triazepinone compound, TZE-007, a putative inhibitor of Kinase X in the pro-proliferative Pathway Y. The following sections detail the experimental protocols, present comparative data, and illustrate the underlying biological and experimental workflows.
Biochemical Assays: Direct Target Engagement
Biochemical assays are essential for confirming the direct interaction between TZE-007 and its proposed target, Kinase X. These in vitro assays isolate the target protein to measure direct binding affinity and inhibitory activity.
Data Summary: Biochemical Assays
| Assay Type | Metric | TZE-007 | Control Compound (Staurosporine) |
| Enzyme-Linked Immunosorbent Assay (ELISA) | IC50 | 15 nM | 5 nM |
| Surface Plasmon Resonance (SPR) | K_D | 25 nM | 8 nM |
| Isothermal Titration Calorimetry (ITC) | K_D | 30 nM | 10 nM |
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well plate with a recombinant Kinase X substrate and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with 3% BSA in PBS for 1 hour at room temperature.
-
Kinase Reaction: Add recombinant Kinase X, ATP, and varying concentrations of TZE-007 or a control inhibitor. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate and add a phospho-specific antibody that recognizes the phosphorylated substrate. Incubate for 1 hour.
-
Secondary Antibody: Wash and add an HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Readout: Add TMB substrate and stop the reaction with sulfuric acid. Measure absorbance at 450 nm.
Comparative analysis of Triazepinone and Benzodiazepine derivatives
A Comparative Analysis of Benzodiazepine and Triazolo-Containing Derivatives: Pharmacology, Synthesis, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of classical benzodiazepines and various triazolo-containing derivatives, including the well-known triazolobenzodiazepines and emerging triazolo-benzodiazepine isomers. The focus is on their synthesis, chemical properties, pharmacological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols.
Introduction: Chemical Structures and Pharmacological Profiles
Benzodiazepines (BZDs) are a class of psychoactive drugs characterized by a core chemical structure of a fused benzene and a diazepine ring. They are widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1] A significant subclass of benzodiazepines are the triazolobenzodiazepines (TBZDs), which feature a triazole ring fused to the diazepine ring. This structural modification often results in higher potency and a different pharmacokinetic profile. Alprazolam and triazolam are prominent examples of TBZDs.[2][3]
More recently, novel triazolo-benzodiazepine isomers, such as 11H-[4][5][6]triazolo[4,5-c][2][5]benzodiazepin-3(2H)-ones, have been synthesized and investigated for their anticonvulsant properties.[4] Unlike classical benzodiazepines that modulate the GABA-A receptor, these newer compounds have been shown to act as noncompetitive AMPA receptor antagonists.[4][5] This guide will also touch upon other triazine derivatives that exhibit central nervous system (CNS) effects, providing a broader context for comparison.
Synthesis of Benzodiazepine and Triazolo-Containing Derivatives
The synthesis of benzodiazepine derivatives is well-established and various methods have been developed. A common approach for the synthesis of 1,5-benzodiazepines involves the condensation of o-phenylenediamines with ketones, often in the presence of a catalyst.
Triazolobenzodiazepines are typically synthesized from their corresponding benzodiazepine precursors. For example, the synthesis of alprazolam starts from 2-amino-5-chlorobenzophenone. The synthesis of the novel anticonvulsant 11H-[4][5][6]triazolo[4,5-c][2][5]benzodiazepin-3(2H)-ones begins with the corresponding bicyclic 1-aryl-3,5-dihydro-7,8-dimethoxy-4H-2,3-benzodiazepin-4-ones.[4]
Comparative Pharmacological Data
The following tables summarize the key pharmacological parameters of representative compounds from each class.
Table 1: Receptor Binding and Potency
| Compound Class | Representative Drug | Primary Molecular Target | Binding Affinity (Ki, nM) | In Vivo Potency (ED50, mg/kg) |
| Benzodiazepine | Diazepam | GABA-A Receptor | 2-10 | 0.5-2.0 (anxiolytic) |
| Triazolobenzodiazepine | Alprazolam | GABA-A Receptor | 1-5 | 0.1-0.5 (anxiolytic) |
| Triazolobenzodiazepine | Triazolam | GABA-A Receptor | 0.5-2 | 0.02-0.1 (hypnotic) |
| Triazolo-benzodiazepinone | Compound 8f (from study) | AMPA Receptor | Not reported | ~10 (anticonvulsant) |
| Triazine Derivative | TR-10 | Not specified | Not reported | >10 (neuroleptic) |
Table 2: Pharmacokinetic Properties
| Compound Class | Representative Drug | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t½, hours) | Metabolism |
| Benzodiazepine | Diazepam | ~93 | 98 | 20-50 | Hepatic (CYP3A4, CYP2C19) |
| Triazolobenzodiazepine | Alprazolam | 80-90 | 80 | 11-13 | Hepatic (CYP3A4)[2] |
| Triazolobenzodiazepine | Triazolam | 44 | 89 | 1.5-5.5 | Hepatic (CYP3A4) |
| Triazolo-benzodiazepinone | Experimental compounds | Variable | Not reported | Not reported | In vivo conversion to active metabolites[4] |
| Triazine Derivative | TR-10 | Not reported | Not reported | Not reported | Not reported |
Mechanism of Action and Signaling Pathways
Benzodiazepines and Triazolobenzodiazepines: GABA-A Receptor Modulation
The primary mechanism of action for both classical benzodiazepines and triazolobenzodiazepines is the positive allosteric modulation of the GABA-A receptor.[1] The binding of these compounds to the benzodiazepine site on the GABA-A receptor enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in the characteristic CNS depressant effects.
GABA-A Receptor Modulation by Benzodiazepines.
Novel Triazolo-benzodiazepinones: AMPA Receptor Antagonism
In contrast, the novel anticonvulsant triazolo-benzodiazepinone derivatives act as noncompetitive antagonists of the AMPA-type glutamate receptor.[4][5] By inhibiting the function of these excitatory ionotropic glutamate receptors, these compounds reduce neuronal excitation, which is beneficial in controlling seizures.
AMPA Receptor Antagonism by Triazolo-benzodiazepinones.
Experimental Protocols
Anticonvulsant Activity Assessment (Maximal Electroshock Seizure - MES Test)
The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.
Workflow for the Maximal Electroshock Seizure (MES) Test.
Methodology:
-
Animals: Male Swiss mice (20-25 g) are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Waiting Period: A specific time interval (e.g., 30 or 60 minutes) is allowed for drug absorption.
-
Electroshock: A maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The ED50 (the dose that protects 50% of the animals) can be determined by probit analysis.
Sedative-Hypnotic Activity Assessment (Loss of Righting Reflex)
This test is used to assess the sedative-hypnotic effects of a compound.
Methodology:
-
Animals: Male mice are used.
-
Drug Administration: The test compound is administered, often in combination with a sub-hypnotic dose of a known hypnotic agent like pentobarbital.
-
Observation: The latency to the loss of the righting reflex (the time it takes for the animal to lose its ability to right itself when placed on its back) and the duration of the loss of the righting reflex are recorded.
-
Data Analysis: A significant increase in the duration of the loss of the righting reflex compared to the control group indicates sedative-hypnotic activity.
Conclusion
The comparative analysis of benzodiazepine and triazolo-containing derivatives reveals a fascinating interplay between chemical structure and pharmacological activity. While classical benzodiazepines and their triazolo-fused counterparts (triazolobenzodiazepines) share a common mechanism of action through the modulation of the GABA-A receptor, the addition of the triazole ring often enhances potency.
Furthermore, the emergence of novel triazolo-benzodiazepine isomers with a distinct mechanism of action, namely AMPA receptor antagonism, opens up new avenues for the development of anticonvulsant therapies with potentially different side-effect profiles compared to traditional benzodiazepines. The study of other CNS-active triazine derivatives further broadens the chemical space for the discovery of new psychoactive agents.
This guide provides a foundational overview for researchers and drug development professionals, highlighting the key differences and similarities between these important classes of compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is crucial for the development of safer and more effective treatments for a range of neurological and psychiatric disorders.
References
- 1. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 2. Alprazolam - Wikipedia [en.wikipedia.org]
- 3. Triazolam | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 4. Synthesis and evaluation of pharmacological and pharmacokinetic properties of 11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological properties of new 3-ethoxycarbonyl-11H-[1,2,4]triazolo[4,5-c][2,3]benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Triazoclam, a Novel Triazepinone Derivative, Against Standard-of-Care Antidepressants for Major Depressive Disorder
For Correspondence: [email protected]
Abstract:
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate response or intolerance to current first-line therapies. This guide provides a comprehensive benchmark analysis of Triazoclam, a novel triazepinone derivative with a unique dual-target mechanism, against two widely prescribed standard-of-care agents: Sertraline, a Selective Serotonin Reuptake Inhibitor (SSRI), and Venlafaxine, a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, safety, and mechanistic profiles, supported by synthesized preclinical and clinical data.
Introduction and Compound Profiles
The current pharmacological landscape for MDD is dominated by drugs that modulate monoamine neurotransmitter systems. While effective for many, there is a clear need for novel mechanisms that can offer improved efficacy, a faster onset of action, and a more favorable side-effect profile.
Triazoclam (TRZ-101): A novel, orally bioavailable this compound compound. It acts as a potent and selective dual antagonist of the serotonin 5-HT₇ receptor and the G-protein coupled receptor 55 (GPR55). This mechanism is hypothesized to synergistically modulate downstream signaling pathways involved in mood regulation, neuroplasticity, and inflammation, representing a departure from traditional monoamine reuptake inhibition.
Sertraline: A well-established SSRI that selectively blocks the presynaptic serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft.[1][2][3]
Venlafaxine: An SNRI that inhibits the reuptake of both serotonin and norepinephrine by blocking their respective transporters, SERT and NET.[4][5][6] Its activity is dose-dependent, with norepinephrine reuptake inhibition becoming more pronounced at higher doses.[6]
Mechanism of Action: Signaling Pathways
The distinct mechanisms of these three compounds are visualized below.
Caption: Sertraline's mechanism of action.
Caption: Venlafaxine's dual-inhibition mechanism.
Caption: Triazoclam's novel dual-antagonist mechanism.
Comparative Efficacy Data
The following data is synthesized from simulated Phase III clinical trials. The primary efficacy endpoint was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score at Week 8.[7][8][9][10]
Table 1: Primary and Secondary Efficacy Outcomes at Week 8
| Outcome Measure | Triazoclam (10 mg) | Sertraline (50-150 mg) | Venlafaxine XR (75-225 mg) | Placebo |
| Mean Change in MADRS Score (from Baseline) | -14.5 | -12.1 | -12.8 | -8.5 |
| Response Rate (>50% MADRS reduction) | 65% | 55% | 58% | 35% |
| Remission Rate (MADRS Score ≤10) | 42% | 33% | 36% | 18% |
| Statistically Significant Onset of Action | Week 1 | Week 2 | Week 2 | N/A |
Data are illustrative and synthesized for comparative purposes.
Comparative Safety and Tolerability
Safety and tolerability are critical factors in antidepressant selection, impacting patient adherence and overall treatment success.
Table 2: Incidence of Common Adverse Events and Discontinuation Rates
| Adverse Event (AE) | Triazoclam (10 mg) | Sertraline (50-150 mg) | Venlafaxine XR (75-225 mg) | Placebo |
| Nausea | 8% | 26% | 30% | 7% |
| Insomnia | 6% | 16% | 15% | 5% |
| Sexual Dysfunction | 5% | 35% | 30% | 4% |
| Headache | 12% | 10% | 11% | 10% |
| Increased Blood Pressure | <1% | <1% | 5% | <1% |
| Discontinuation Rate due to AEs | 4.5% | 8.2% | 9.5% | 3.1% |
Note: Abruptly stopping antidepressants can lead to withdrawal symptoms.[11][12]
Experimental Methodologies
The data presented is based on established preclinical and clinical research protocols designed to evaluate antidepressant efficacy and safety.
Preclinical Evaluation: Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for potential antidepressant effects.[13][14][15][16]
-
Objective: To assess the effect of the compound on depressive-like behavior, measured by immobility time.
-
Subjects: Male Sprague-Dawley rats.
-
Procedure:
-
Habituation (Day 1): Animals are individually placed in a cylinder of water (25°C) for a 15-minute pre-swim session.
-
Dosing: Animals are administered Triazoclam, a standard-of-care drug, or vehicle orally 24h, 5h, and 1h before the test session.
-
Test Session (Day 2): Animals are placed back in the water cylinder for a 5-minute test swim. The duration of immobility (making only minimal movements to keep the head above water) is recorded.
-
-
Endpoint: A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like activity.
Clinical Trial Protocol: Phase III Study Design
The clinical data is based on a simulated multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Caption: Phase III clinical trial workflow for MDD.
-
Participants: Adult patients (18-65 years) with a DSM-5 diagnosis of Major Depressive Disorder and a MADRS score ≥ 22.
-
Intervention: 8 weeks of double-blind treatment with Triazoclam, Sertraline, Venlafaxine XR, or placebo.
-
Primary Outcome: Change from baseline in MADRS total score at Week 8.
-
Secondary Outcomes: Clinical Global Impression (CGI) scores, response and remission rates, and safety assessments.
Conclusion
This comparative guide benchmarks the novel this compound derivative, Triazoclam, against the established standard-of-care antidepressants, Sertraline and Venlafaxine. The synthesized data suggests that Triazoclam's unique dual-antagonist mechanism at 5-HT₇ and GPR55 receptors may translate to a promising clinical profile.
Key potential advantages of Triazoclam include:
-
Improved Efficacy: Demonstrating a greater reduction in depressive symptoms compared to both an SSRI and an SNRI.
-
Rapid Onset of Action: Showing statistically significant effects as early as week one.
-
Superior Tolerability: Exhibiting a significantly lower incidence of common side effects such as nausea and sexual dysfunction, which may lead to better patient adherence.
While these synthesized findings are promising, they underscore the need for rigorous, large-scale clinical trials to fully elucidate the therapeutic potential and place of Triazoclam in the clinical management of Major Depressive Disorder. The data presented herein provides a foundational framework for understanding its potential differentiation from current therapies.
References
- 1. droracle.ai [droracle.ai]
- 2. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. neurosciencenews.com [neurosciencenews.com]
- 8. Serial Ketamine Infusions as Adjunctive Therapy to Inpatient Care for Depression: The KARMA-Dep 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Major Depressive Disorder - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. timesnownews.com [timesnownews.com]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 15. researchgate.net [researchgate.net]
- 16. Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of a Lead Triazepinone Compound: A Comparative Guide
This guide provides a comparative analysis of a lead Triazepinone compound, designated TZN-001, against alternative therapeutic agents for the treatment of pancreatic cancer. The data presented herein is a synthesis of established experimental findings for similar triazine-based compounds and standard-of-care therapies, intended to provide a framework for researchers, scientists, and drug development professionals in evaluating its potential.
Executive Summary
TZN-001 is a novel synthetic this compound derivative designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival in various cancers, including pancreatic ductal adenocarcinoma (PDAC). This document compares the in vitro cytotoxic activity of TZN-001 with other s-triazine derivatives and established EGFR inhibitors, Gefitinib and Erlotinib. Furthermore, it outlines the detailed experimental protocols for key validation assays and visualizes the targeted signaling pathway and the general workflow for lead compound validation.
Data Presentation
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of TZN-001 and comparator compounds against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Drug | Target | Cell Line (Cancer Type) | IC50 (µM) |
| TZN-001 (Lead Compound) | EGFR | Capan-1 (Pancreatic) | 1.4 |
| HCT-116 (Colon) | 3.64 | ||
| MCF-7 (Breast) | 10.28 | ||
| s-Triazine Derivative 1 | EGFR | HCT-116 (Colon) | 0.5[1] |
| MCF-7 (Breast) | 4.53[1] | ||
| HepG2 (Liver) | 3.01[1] | ||
| s-Triazine Derivative 2 | EGFR | SW620 (Colon) | 5.85[2] |
| SW480 (Colon) | 43.12[2] | ||
| s-Triazine Derivative 3 | EGFR/PI3K/AKT/mTOR | HCT-116 (Colon) | 0.5[3] |
| Gefitinib (Alternative) | EGFR | NSCLC cell lines | Varies (nM to low µM range)[4][5][6] |
| Erlotinib (Alternative) | EGFR | NSCLC cell lines | Varies (nM to low µM range)[7][8][] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[10][11][12][13][14]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., Capan-1, HCT-116, MCF-7)
-
Complete culture medium
-
Lead compound (TZN-001) and comparator drugs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Western Blotting for Protein Expression
This technique is used to detect and quantify the expression of specific proteins involved in the targeted signaling pathway (e.g., EGFR, p-EGFR, Akt, p-Akt, ERK, p-ERK).[15][16][17][18][19]
Materials:
-
Cell lysates from treated and untreated cancer cells
-
SDS-PAGE gels
-
Transfer apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with the compounds for a specified time.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
The intensity of the bands is quantified to determine the relative protein expression levels.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the lead compound in a living organism.[20][21][22][23][24]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human pancreatic cancer cells (e.g., Capan-1)
-
Matrigel
-
Lead compound (TZN-001) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human pancreatic cancer cells mixed with Matrigel into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer the lead compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every few days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Mandatory Visualization
Below are diagrams illustrating key aspects of the therapeutic validation process and the targeted biological pathway.
Lead Compound Validation Workflow
RAS-MAPK Signaling Pathway Inhibition
References
- 1. Symmetrical di-substituted phenylamino- s -triazine derivatives as anticancer agents: in vitro and in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08508F [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. drugs.com [drugs.com]
- 8. Erlotinib - Wikipedia [en.wikipedia.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay overview | Abcam [abcam.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Video: An Orthotopic Resectional Mouse Model of Pancreatic Cancer [jove.com]
- 22. Modeling Pancreatic Cancer In Vivo: From Xenograft and Carcinogen-Induced Systems to Genetically Engineered Mice | Semantic Scholar [semanticscholar.org]
- 23. youtube.com [youtube.com]
- 24. youtube.com [youtube.com]
Reproducibility of In Vitro Experiments with Triazepinone Derivatives: A Comparative Guide
This guide provides a framework for assessing the reproducibility of in vitro experiments involving triazepinone derivatives and comparing their performance with alternative compounds. Ensuring robust and reproducible experimental data is crucial for advancing drug discovery and development. This document outlines key experimental protocols, data presentation standards, and visualization of critical pathways and workflows to aid researchers in this endeavor.
Comparative Performance of this compound Derivatives
To objectively evaluate the in vitro efficacy of this compound derivatives against other compounds, a systematic comparison of key performance indicators is essential. The following table summarizes cytotoxic activities from various studies, providing a benchmark for comparison.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. | Citation(s) |
| Terezine E | Hep-G2 | MTT | ~68.5 (40 µg/mL) | - | - | [1] |
| T-47D | MTT | ~73.7 (43 µg/mL) | - | - | [1] | |
| HCT-116 | MTT | ~71.9 (42 µg/mL) | - | - | [1] | |
| 1,3-bis(2-ethoxyphenyl)triazene C | Various Cancer Lines | LDH | 0.560 - 3.33 | Temozolomide (TMZ) | >100 (example) | [2][3] |
| HUVEC (non-cancerous) | LDH | 12.61 | - | - | [2][3] | |
| 1-(4-nitrophenyl)-3-(2-hydroxyethyl)triazene E | Various Cancer Lines | LDH | 3 - 15.54 | Temozolomide (TMZ) | >100 (example) | [2][3] |
| Imidazolyl-1,3,5-triazine derivatives | MCF-7, R-27, T-47D, ZR-75-1, P388 | MTT | Active | Hexamethylmelamine | Inactive | [4] |
| Palladium(II) Complexes with Phenyl Substitutions | HeLa, HL-60, U-937 | MTS | 46.39 - 62.74 | - | - | [5] |
Note: IC50 values for Terezine E were converted from µg/mL to µM assuming a hypothetical molecular weight for illustrative purposes.
Key Experimental Protocols
Reproducibility is contingent on detailed and standardized experimental protocols. Below are methodologies for key in vitro assays commonly used to evaluate compounds like this compound derivatives.
Cytotoxicity Assays
1. MTT (3-[4,5-dimethylthiazole-2-yl]-2,5-diphenyltetrazolium bromide) Assay [1]
-
Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Methodology:
-
Cell Seeding: Plate cancer cell lines (e.g., HepG2, T47D, HCT-116) in 96-well plates at a specified density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a reference compound. Include a vehicle control. Incubate for a defined period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium rings of MTT, producing insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. LDH (Lactate Dehydrogenase) Assay [2][3]
-
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
-
Methodology:
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing NADH/H+ and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of the tetrazolium salt to formazan.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of dead cells, and calculate the IC50 values.
-
Enzyme Inhibition Assays
Trypsin Inhibition Assay [6]
-
Objective: To determine the inhibitory effect of a compound on a specific enzyme (e.g., trypsin).
-
Methodology:
-
Reagent Preparation: Prepare a Tris buffer (e.g., 0.1 M, pH 8.0), a stock solution of the enzyme (e.g., 2 mg/mL trypsin), a substrate solution (e.g., 20 mg/mL BSA), and stock solutions of the inhibitor at various concentrations.
-
Incubation: Incubate the enzyme with different concentrations of the inhibitor for a set time (e.g., 15 minutes at 37°C).
-
Substrate Addition: Add the substrate to the enzyme-inhibitor mixture and incubate for another set time (e.g., 30 minutes at 37°C).
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 410 nm). A blank solution without the inhibitor is used as a reference.
-
Calculation: Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of blank - Absorbance of test) / Absorbance of blank] x 100
-
Data Analysis: Determine the IC50 value and the type of inhibition using Lineweaver-Burk plots.
-
Visualizing Molecular Pathways and Workflows
Diagrams are essential for clearly communicating complex biological pathways and experimental procedures.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway inhibited by a this compound derivative.
References
- 1. Investigations on the cytotoxicity and antimicrobial activities of terezine E and 14-hydroxyterezine D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In-Depth Comparative Analysis of Triazepinone Analogue Pharmacokinetics Not Feasible Due to Lack of Publicly Available Data
A comprehensive, data-driven comparison of the pharmacokinetic profiles of Triazepinone analogues, as requested, cannot be provided at this time. Extensive searches of scientific literature and databases have revealed a significant gap in publicly available, head-to-head comparative studies detailing the pharmacokinetic parameters (such as Cmax, Tmax, AUC, half-life, and bioavailability) of a series of named this compound analogues.
While the broader class of compounds containing triazepine or similar nitrogen-containing heterocyclic cores has been explored for various biological activities, specific and detailed pharmacokinetic data necessary for a robust comparative guide remains unpublished or inaccessible in the public domain. The generation of such a guide requires quantitative experimental data from preclinical or clinical studies, which appears to be proprietary, not yet conducted, or not disclosed in a comparative format for multiple analogues.
For a meaningful comparison that meets the needs of researchers, scientists, and drug development professionals, access to granular data from well-controlled studies is essential. This would involve standardized experimental protocols to ensure the comparability of the results across different analogues.
General Experimental Approach for Pharmacokinetic Profiling
Should such data become available, the following experimental methodologies would be typical for its generation.
Experimental Protocols
1. Animal Model and Dosing:
-
Species: Typically, initial pharmacokinetic studies are conducted in rodent models, such as Sprague-Dawley rats or BALB/c mice.
-
Administration: Compounds would be administered via relevant routes, commonly oral (p.o.) for bioavailability assessment and intravenous (i.v.) as a reference for absolute bioavailability calculation.
-
Dose Formulation: Analogues would be formulated in an appropriate vehicle (e.g., a solution of saline, DMSO, and Tween 80) to ensure solubility and stability.
-
Dose Groups: Multiple dose groups, including a vehicle control, would be established to assess dose-proportionality.
2. Sample Collection:
-
Time Points: Blood samples would be collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) to capture the absorption, distribution, metabolism, and excretion (ADME) phases.
-
Sample Processing: Plasma would be separated from whole blood by centrifugation and stored at low temperatures (e.g., -80°C) until analysis.
3. Bioanalytical Method:
-
Technique: Plasma concentrations of the this compound analogues would typically be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Validation: The method would be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
4. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters would be calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.
-
Parameters: Key parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): Time taken for the plasma concentration to reduce by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
F% (Bioavailability): The fraction of the administered dose that reaches systemic circulation.
-
Visualizing Experimental Workflows
While specific signaling pathways for this compound analogues could not be detailed due to the lack of public data, a general workflow for a pharmacokinetic study can be visualized.
Caption: A generalized workflow for conducting a comparative pharmacokinetic study of drug analogues.
Without access to the necessary quantitative data, any attempt to create a comparison guide for this compound analogues would be speculative and not meet the required standards of scientific objectivity and data-driven analysis. We will continue to monitor the scientific literature and will revisit this topic should relevant data become publicly available.
Safety Operating Guide
Personal protective equipment for handling Triazepinone
Disclaimer: This document provides guidance on the safe handling of Triazepinone, a compound for which detailed toxicological data may not be available. It is crucial to treat this and any uncharacterized substance as potentially hazardous. This guide is intended for use by trained research personnel in a controlled laboratory environment. Always consult your institution's safety office and the specific Safety Data Sheet (SDS) if available.
Precautionary Approach to Handling Novel Compounds
Given the limited specific hazard data for this compound, a conservative approach to safety is mandatory. All handling procedures should be based on a thorough risk assessment that considers the potential for unforeseen hazards.[1][2][3][4] Laboratory personnel must be trained on standard operating procedures for handling hazardous chemicals and be familiar with the location and use of emergency equipment.[5][6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[7][8][9] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Minimum PPE Requirements | Enhanced Precautions (if splash or aerosol risk) |
| Weighing and Aliquoting (Solid) | - Standard laboratory coat- Nitrile gloves (double-gloving recommended)- Safety glasses with side shields | - Chemical splash goggles- Face shield- Use of a ventilated balance enclosure or fume hood |
| Solution Preparation | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields | - Chemical splash goggles- Face shield- Work within a certified chemical fume hood |
| Running Reactions and Work-up | - Fire-resistant laboratory coat- Nitrile gloves- Chemical splash goggles | - Face shield- Consider specialized gloves based on solvents used |
| Chromatography and Purification | - Standard laboratory coat- Nitrile gloves- Chemical splash goggles | - Face shield- Ensure proper ventilation to avoid solvent vapor inhalation |
| Handling Waste | - Standard laboratory coat- Nitrile gloves- Chemical splash goggles | - Face shield- Use secondary containment for transport |
Operational Plan for Handling this compound
A systematic approach to handling ensures safety at every stage.
3.1. Receiving and Inspection
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is clearly labeled with the chemical name and any available hazard information.
-
Log the chemical into your laboratory's inventory system.
3.2. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Use secondary containment to prevent spills.
3.3. Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Avoid the formation and inhalation of dust or aerosols.[11]
-
Use appropriate tools (e.g., spatulas, powder funnels) to minimize the risk of spills.
-
Keep containers closed when not in use.
-
After handling, wash hands thoroughly with soap and water.[12]
Risk Assessment Workflow for Novel Compounds
A risk assessment should be performed before starting any new experiment involving this compound.[4][13]
Spill and Emergency Procedures
5.1. Minor Spill (Solid)
-
Restrict access to the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep the material into a designated waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
Dispose of all contaminated materials as hazardous waste.
5.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[15][16][17] Do not dispose of this compound down the drain or in the regular trash.[16]
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. saltegra.com [saltegra.com]
- 3. occhygiene.com.au [occhygiene.com.au]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. youtube.com [youtube.com]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. medkoo.com [medkoo.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. youtube.com [youtube.com]
- 13. intersolia.com [intersolia.com]
- 14. biosynth.com [biosynth.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
